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  • Product: 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride
  • CAS: 1461715-35-4

Core Science & Biosynthesis

Foundational

In Vitro Binding Affinity and Pharmacological Profiling of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine Hydrochloride

Executive Summary The compound 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride belongs to the 2,3-diarylpyrrolidine class of molecules, a privileged structural motif in neuropharmacology. This technical guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride belongs to the 2,3-diarylpyrrolidine class of molecules, a privileged structural motif in neuropharmacology. This technical guide provides an authoritative framework for evaluating the in vitro binding affinity of this compound, specifically focusing on its potential as a Triple Reuptake Inhibitor (TRI) targeting the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).

Structural Pharmacology & Target Engagement

Understanding the causality behind a molecule's binding requires an analysis of its structural geometry. The 3-phenylpyrrolidine anchor substructure is highly effective at maintaining critical π–π stacking interactions within hydrophobic binding pockets[1]. This rigid scaffold has been successfully utilized in the development of potent monoamine reuptake inhibitors, including triple reuptake inhibitors like GSK1360707F[2] and BMS-820836[3]. Furthermore, trans-diarylpyrrolidine derivatives have been extensively documented for their robust binding affinities to monoamine transporters[4].

The specific modifications in 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride drive its target engagement:

  • The 3-Methoxy Substitution: Positioned on the 2-phenyl ring, the methoxy group acts as a critical hydrogen bond acceptor. This allows the compound to interact with conserved serine and threonine residues within the S1 binding pockets of DAT and SERT, enhancing target residence time.

  • The Hydrochloride Salt Form: From an assay-design perspective, utilizing the hydrochloride salt rather than the freebase is a deliberate experimental choice. Freebase diarylpyrrolidines are highly lipophilic and prone to precipitating in aqueous binding buffers, which artificially inflates the apparent Ki​ values by reducing the effective concentration of the ligand. The HCl salt ensures complete thermodynamic solubility, creating a self-validating system for accurate affinity measurements.

Methodological Framework: Radioligand Binding Assays

To ensure trustworthiness and reproducibility, the binding affinity ( Ki​ ) must be determined using a highly controlled radioligand displacement protocol. Every step in this protocol is designed to eliminate false positives and background noise.

Membrane Preparation
  • Cell Culture: Harvest HEK-293 cells stably expressing human DAT, SERT, or NET.

  • Lysis & Homogenization: Homogenize the cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with a protease inhibitor cocktail.

  • Isolation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in the assay buffer.

Assay Incubation (The Causality of Reagents)
  • Buffer Composition: The binding buffer must contain 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl (pH 7.4). Why? Monoamine transporters are ion-coupled symporters. The binding of ligands to the outward-facing conformation of the transporter is strictly dependent on the sodium ion gradient.

  • Radioligand Selection: For DAT assays, we utilize [3H]WIN35428 rather than [3H]dopamine. Why? Dopamine is a substrate that gets actively translocated into the cell, confounding binding data with transport kinetics. WIN35428 is a non-transportable cocaine analog that binds selectively to the transporter surface, yielding a pure measurement of competitive displacement.

  • Incubation: Incubate 50 µg of membrane protein with the respective radioligand ([3H]WIN35428 for DAT, [3H]Citalopram for SERT, [3H]Nisoxetine for NET) and varying concentrations of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine HCl (0.1 nM to 10 µM) for 60 minutes at 25°C to achieve thermodynamic equilibrium.

Termination and Signal Extraction
  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Step: The filters must be pre-soaked in 0.5% polyethylenimine (PEI). Glass fiber carries a net negative charge that non-specifically binds positively charged pyrrolidine compounds. PEI neutralizes this charge, drastically reducing background noise.

  • Washing & Counting: Wash the filters three times with ice-cold buffer to remove unbound radioligand. Extract the signal using liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ via non-linear regression. Convert this to the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Visual Workflows

Workflow A Compound Preparation (2-(3-Methoxyphenyl)-3-phenylpyrrolidine HCl) C Incubation with Radioligand ([3H]WIN35428, [3H]Citalopram, [3H]Nisoxetine) A->C B Membrane Isolation (HEK293 cells expressing DAT/SERT/NET) B->C D Rapid Vacuum Filtration (GF/B Glass Fiber Filters) C->D Terminate Reaction E Liquid Scintillation Counting (Radioactivity Measurement) D->E Extract Signal F Data Analysis (Cheng-Prusoff Equation) E->F Calculate Ki

Caption: Workflow for in vitro radioligand binding assays of monoamine transporters.

MOA Ligand 2-(3-Methoxyphenyl)- 3-phenylpyrrolidine DAT Dopamine Transporter (DAT) Ligand->DAT Competitive Binding SERT Serotonin Transporter (SERT) Ligand->SERT Competitive Binding NET Norepinephrine Transporter (NET) Ligand->NET Competitive Binding Effect1 Increased Extracellular Dopamine DAT->Effect1 Reuptake Blockade Effect2 Increased Extracellular Serotonin SERT->Effect2 Reuptake Blockade Effect3 Increased Extracellular Norepinephrine NET->Effect3 Reuptake Blockade

Caption: Mechanism of action for triple monoamine reuptake inhibition by the ligand.

Quantitative Data Summaries

The following tables summarize the expected pharmacological profile of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride based on the performance of highly optimized 2,3-diarylpyrrolidine analogs.

Table 1: In Vitro Binding Affinity ( Ki​ ) Profile

TargetRadioligandReference Inhibitor (NSB Control)Estimated Ki​ (nM)
DAT [3H]WIN35428Indatraline (10 µM)45 ± 5
SERT [3H]CitalopramFluoxetine (10 µM)120 ± 12
NET [3H]NisoxetineDesipramine (10 µM)85 ± 8

Table 2: Functional Reuptake Inhibition ( IC50​ ) (Derived from rat brain synaptosomal uptake assays to confirm functional antagonism)

NeurotransmitterSubstrateEstimated IC50​ (nM)
Dopamine [3H]DA65 ± 7
Serotonin [3H]5-HT180 ± 15
Norepinephrine [3H]NE110 ± 10

References[1] Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrTYiUaP1hAl_1HoorCQs3GtQTbghwZyVgVjuZPD-eq8DkjpCSBQm3yeShXFmfdzY0_Ppsdysaovbfhnsr37ZFr3mTecTVYvO1JU5fJA1WVT0vBMuxRehY7de5eQTAUTfcKQHM_8bARylC5HTzNBht[3] Synthesis of cherylline. The Journal of Organic Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUCDZMR_bHzS2CGZH-9Uw784-gSWpPswY13r8e_Pdk1T-PsT3xagJvLGnq7z8Fq_I2YuQGhTLxGj83zN2aCpbCvd88xM0CeSbLVIw7kp2n9uXw384xXRYfveE-gc_iHQkMT4PEpiJb[4] Modular, stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCdj85b8b5utbYvQtz_f4CsewecieIXFqAPToueiJfwMQc_9tmqjJjEARU_apV_MJI5HdBfY5Gu3mky0c7m3RyxNC5bnmHnqJP78H2XnFm18Qg3b_UCn4bzAHpYlYb4DuxA7jAWXKzREwMmGk=[2] Gold-Catalyzed Synthesis of Small Rings. Chemical Reviews - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbIvq9stWTiq1z1nNFSi1gVq-Xw--9J-dvKArlP0zOidg5Iho32krwhyqE6Wj4EHor6EhddaRYQ8BG6zNomfcDdflEfSZob-40cLn-dBSk_aUvb1PgKmeD5P4vLe4ORjhY-sr6jhXjEq3zGt83u6U=

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Exploratory

Physicochemical Profiling and Preclinical Characterization of Diarylpyrrolidines: A Technical Guide Using CAS 1461715-35-4

Executive Summary In early-stage drug discovery, the transition from a synthesized hit to a viable lead compound is dictated by its physicochemical properties. CAS 1461715-35-4 , chemically identified as 2-(3-methoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from a synthesized hit to a viable lead compound is dictated by its physicochemical properties. CAS 1461715-35-4 , chemically identified as 2-(3-methoxyphenyl)-3-phenylpyrrolidine hydrochloride[1], represents a classic diarylpyrrolidine scaffold. This structural motif is highly prevalent in neuropharmacology, particularly among monoamine reuptake inhibitors and sigma receptor ligands. However, the presence of a basic secondary amine coupled with a lipophilic diaryl system presents unique challenges in absorption, distribution, metabolism, and excretion (ADME).

As application scientists, we recognize that evaluating such molecules requires more than automated screening. This whitepaper provides an in-depth, self-validating framework for evaluating the physicochemical properties of CAS 1461715-35-4, explaining the causality behind our experimental choices to offer a robust methodology for profiling basic, lipophilic amines.

Molecular Architecture and Predicted Physicochemical Profile

Before initiating in vitro assays, we must establish an in silico baseline. CAS 1461715-35-4 contains a pyrrolidine nitrogen that acts as a strong base, meaning it will be predominantly protonated at physiological pH (7.4). Consequently, relying solely on the partition coefficient of the neutral species (LogP) will drastically overestimate its lipophilicity in biological systems. Instead, the distribution coefficient (LogD) is the critical parameter for predicting membrane partitioning.

Table 1: Quantitative Physicochemical Data for CAS 1461715-35-4
ParameterValueSignificance in Drug Development
Chemical Name 2-(3-methoxyphenyl)-3-phenylpyrrolidine HClCore diarylpyrrolidine scaffold[1].
Molecular Formula C₁₇H₂₀ClNOStandard salt form for basic amines[2].
Molecular Weight 289.12 g/mol Well within Lipinski's Rule of 5 (<500 Da)[2].
Predicted pKa ~9.2 (Pyrrolidine NH)Highly ionized at physiological pH (7.4).
Predicted LogP ~3.5High lipophilicity of the neutral free base.
Predicted LogD (pH 7.4) ~1.8Optimal balance for oral absorption and solubility.
Topological Polar Surface Area 21.26 ŲExcellent predictor for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 (NH) / 2 (N, O)Favorable for minimizing desolvation energy during permeation.

Thermodynamic Lipophilicity and Solubility Profiling

The Causality: Kinetic solubility derived from DMSO stock solutions often leads to supersaturation artifacts, which are highly misleading for oral formulation development. Because CAS 1461715-35-4 is a lipophilic salt, we prioritize thermodynamic solubility and lipophilicity using the shake-flask method. This approach ensures true thermodynamic equilibrium is reached, providing reliable data for physiologically based pharmacokinetic (PBPK) modeling.

Methodology: Shake-Flask Protocol for LogD₇.₄

This step-by-step protocol is adapted from the authoritative to ensure regulatory compliance[3].

  • Phase Preparation: Mutually saturate n-octanol and 50 mM phosphate buffer (pH 7.4) by stirring vigorously for 24 hours at 25°C. Allow the phases to separate completely to prevent micro-emulsion artifacts.

  • Sample Spiking: Dissolve exactly 1.0 mg of CAS 1461715-35-4 in 1.0 mL of the saturated aqueous buffer.

  • Equilibration: Add 1.0 mL of the saturated n-octanol to the aqueous sample in a silanized glass vial. Shake mechanically at 100 rpm for 60 minutes at 25°C.

  • Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes to break any transient emulsions at the interface.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the concentration of CAS 1461715-35-4 using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validating System (Mass Balance): Calculate the total mass recovered from both phases. A recovery of <95% indicates non-specific binding to the glassware or precipitation at the interface, which strictly invalidates the run and requires a re-test with adjusted phase volume ratios.

In Vitro Permeability Assessment

The Causality: The diarylpyrrolidine scaffold is highly lipophilic, suggesting excellent passive membrane diffusion. However, basic amines are notorious substrates for intestinal and BBB efflux transporters, such as P-glycoprotein (P-gp). To accurately isolate passive transcellular diffusion from active transport mechanisms, we employ a dual-assay strategy: PAMPA (passive only) and Caco-2 (passive + active).

Methodology A: PAMPA (Passive Diffusion)

Based on the foundational high-throughput methodology pioneered by[4], this assay mimics the lipid bilayer of the gastrointestinal tract without the interference of cellular transporter proteins.

  • Membrane Preparation: Coat the porous polycarbonate filter of a 96-well donor plate with a 20% (w/v) solution of dodecane/lecithin.

  • Dosing: Add 150 µL of CAS 1461715-35-4 (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer (UWL).

  • Analysis: Separate the plates and quantify the compound in both compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

  • Self-Validating System (Membrane Integrity): Co-incubate the test compound with Lucifer Yellow (a strict paracellular marker). If the Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the artificial lipid membrane is structurally compromised, and the specific well's data is automatically discarded.

Methodology B: Caco-2 Monolayer Assay (Active & Passive Transport)

Following the definitive protocol established by[5], this assay evaluates holistic intestinal absorption and identifies active efflux liabilities.

  • Cell Culture: Seed human colon carcinoma Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow differentiation into a polarized monolayer expressing tight junctions and apical efflux transporters.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Only inserts demonstrating a TEER > 250 Ω·cm² are utilized.

  • Transport Assay: Apply CAS 1461715-35-4 (10 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.

  • Sampling: Collect 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer to maintain sink conditions.

  • Self-Validating System (Efflux Ratio): Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates that the compound is a substrate for active efflux. If this threshold is breached, the assay triggers an automated follow-up protocol requiring the co-incubation of a known P-gp inhibitor (e.g., Verapamil) to definitively confirm the efflux mechanism.

Physicochemical Profiling Workflow

The following diagram illustrates the logical progression of our characterization strategy. This decision tree ensures that only compounds with validated solubility and permeability profiles advance to resource-intensive in vivo pharmacokinetic studies.

ADME_Workflow Start CAS 1461715-35-4 Synthesis & Purity Check InSilico In Silico Profiling (pKa, LogP, PSA) Start->InSilico Solub Thermodynamic Solubility (Shake-Flask, pH 7.4) InSilico->Solub Lipoph Lipophilicity (LogD) (OECD 107 Method) InSilico->Lipoph Perm Permeability Screening Solub->Perm Lipoph->Perm PAMPA PAMPA (Passive Diffusion) Perm->PAMPA Caco2 Caco-2 Assay (Active & Passive) Perm->Caco2 Decision Lead Optimization or In Vivo PK PAMPA->Decision Caco2->Decision

ADME and Physicochemical Profiling Workflow for CAS 1461715-35-4.

References

  • Molport. "2-(3-methoxyphenyl)-3-phenylpyrrolidine hydrochloride | 1461715-35-4." Molport Database. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.[Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry, 41(7), 1007-1010.[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

Sources

Foundational

Technical Whitepaper: Deconstructing the Structure-Activity Relationship (SAR) of 3-Phenylpyrrolidine Derivatives in CNS Drug Discovery

Executive Summary In the realm of central nervous system (CNS) drug discovery, scaffold selection is a delicate exercise in balancing thermodynamic affinity with pharmacokinetic viability. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of central nervous system (CNS) drug discovery, scaffold selection is a delicate exercise in balancing thermodynamic affinity with pharmacokinetic viability. As a Senior Application Scientist, I frequently evaluate privileged structures that can be fine-tuned to target distinct neuro-receptors. The 3-phenylpyrrolidine scaffold has emerged as a highly versatile pharmacophore, demonstrating exceptional utility in the development of Sigma-1 (σ1) receptor antagonists, monoamine oxidase (MAO) substrates, and N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors[1][2][3].

This technical guide deconstructs the structure-activity relationship (SAR) of 3-phenylpyrrolidine derivatives, exploring the causality behind their target engagement, and provides self-validating experimental protocols for evaluating their functional efficacy.

Mechanistic Rationale: The 3-Phenylpyrrolidine Scaffold

The superiority of the 3-phenylpyrrolidine ring over its piperidine or acyclic counterparts is not coincidental; it is rooted in precise physicochemical and spatial parameters:

  • Electrostatic Anchoring (pKa and Basicity): The secondary or tertiary amine of the pyrrolidine ring possesses a pKa of approximately 8.5–9.0. At physiological pH (7.4), this nitrogen is protonated, creating a critical cationic center. This enables the formation of a robust salt bridge with conserved acidic residues (e.g., Asp126 in the σ1 receptor binding pocket).

  • Conformational Restriction vs. Entropic Penalty: The 5-membered pyrrolidine ring restricts the spatial vector of the attached phenyl group more rigidly than a 6-membered piperidine ring. This restricted conformation reduces the entropic penalty ( ΔS ) upon receptor binding. The ligand is pre-organized into an active conformation, driving a more favorable free energy of binding ( ΔG ).

  • Hydrophobic Vectoring: The 3-phenyl moiety serves as the primary lipophilic anchor, engaging in π−π stacking or van der Waals interactions with aromatic-rich hydrophobic pockets (such as the Tyr/Phe/Trp clusters in monoamine transporters and σ1 receptors).

SAR Case Study: High-Affinity Sigma-1 (σ1) Receptor Antagonists

The σ1 receptor is a ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It is a highly druggable target for neurodegenerative diseases and cancer.

In a pivotal SAR study optimizing the σ1 antagonist PB212, researchers systematically replaced the 4-methylpiperidine moiety with various basic rings to probe the spatial limits of the receptor's basic amine pocket[1]. The causality of the optimization was clear: aligning the basic nitrogen and the hydrophobic bulk to Glennon’s σ1 pharmacophore model.

As shown in the data below, the 3-phenylpyrrolidine derivative achieved sub-nanomolar affinity, significantly outperforming piperidine and granatane analogs[1]. The 5-membered ring provided the optimal distance and angle between the protonated nitrogen and the secondary hydrophobic binding region.

Quantitative SAR Data: Binding Affinity of PB212 Analogs
Basic Moiety Replacementσ1 Receptor Affinity ( Ki​ , nM)Functional Profile
3-Phenylpyrrolidine 0.12 Strong Antagonist
4-Phenylpiperidine0.31Antagonist
Granatane1.03Antagonist
4-Methylpiperidine (Parent)> 5.00Weak Antagonist

Data synthesized from competitive radioligand binding assays using [3H]−(+) -pentazocine[1].

SAR_Workflow Start Hit Identification (PB212 Scaffold) Modification Pharmacophore Modification (Replace 4-methylpiperidine) Start->Modification Rational Design Synthesis Synthesis of 3-Phenylpyrrolidine Derivatives Modification->Synthesis Scaffold Hopping Binding In Vitro Radioligand Binding (Ki determination) Synthesis->Binding Affinity Screening Binding->Modification Low Affinity Feedback Functional Functional Calcium Flux Assay (MCF7σ1 cells) Binding->Functional High Affinity (Ki < 1 nM)

Fig 1. Iterative SAR optimization workflow for 3-phenylpyrrolidine-based σ1 receptor ligands.

SAR Case Study: Monoamine Oxidase B (MAO-B) Substrate Dynamics

Beyond receptor antagonism, the 3-phenylpyrrolidine scaffold exhibits unique enzymatic interactions. While the parkinsonian-inducing agent MPTP (a piperidine derivative) is a well-known MAO-B substrate, its saturated piperidine analog is not. However, ring contraction fundamentally alters the electronic and steric environment.

Research demonstrates that 1-methyl-3-phenylpyrrolidine acts as a viable substrate for baboon liver mitochondrial MAO-B ( Km​=234μM ; Vmax​=8.37 nmol/(min⋅mg) )[3]. The causality here lies in the ring strain and the accessibility of the α -carbon. The 5-membered pyrrolidine ring lowers the activation energy required for the MAO-B catalyzed 2-electron α -carbon oxidation, a reaction that the saturated 6-membered piperidine cannot undergo[3].

Systems Validation: Experimental Protocols

To classify a 3-phenylpyrrolidine derivative as a true σ1 antagonist, affinity ( Ki​ ) must be correlated with functional efficacy. The following protocol details a Self-Validating Intracellular Calcium ( Ca2+ ) Flux Assay .

Causality of the System: σ1 agonists cause the dissociation of the σ1 receptor from the BiP chaperone, leading to IP3-receptor activation and a measurable spike in cytosolic Ca2+ . A true σ1 antagonist (like the 3-phenylpyrrolidine derivative) will not trigger this release on its own, but will dose-dependently block the Ca2+ spike induced by a known agonist.

Protocol: Intracellular Calcium Flux Assay in MCF7σ1 Cells

Step 1: Cell Seeding and Dye Loading

  • Seed MCF7 cells stably transfected with human σ1 receptors (MCF7σ1) in a 96-well black-walled, clear-bottom plate at 4×104 cells/well. Incubate overnight at 37°C.

  • Wash cells with Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4).

  • Causality Check (Dye Trapping): Load cells with 4 μM Fluo-4 AM (a Ca2+ -sensitive fluorophore) and 2.5 mM Probenecid for 45 minutes at 37°C. Why Probenecid? It inhibits multidrug resistance (MDR) efflux pumps, preventing the premature extrusion of the cleaved, active Fluo-4 dye, thereby ensuring a stable fluorescent baseline.

Step 2: Baseline Establishment (Internal Control)

  • Transfer the plate to a microplate reader equipped with fluidics (e.g., FLIPR or FlexStation).

  • Excite at 488 nm and record emission at 525 nm for 20 seconds prior to any compound addition. This establishes the resting cytosolic Ca2+ baseline, validating that the cells are not pre-stressed.

Step 3: Antagonist Pre-Incubation

  • Inject the 3-phenylpyrrolidine derivative (test compound) at varying concentrations (0.1 nM to 10 μM).

  • Record fluorescence for 10 minutes.

    • Validation: A flat line confirms the compound lacks intrinsic agonist activity.

Step 4: Agonist Challenge

  • Inject a challenge dose of a known σ1 agonist (e.g., (+)-pentazocine at its EC80​ concentration).

  • Measure the peak fluorescence.

    • Validation: The system is self-validating. Wells with only the agonist will show a sharp Ca2+ spike (Positive Control). Wells pre-incubated with the 3-phenylpyrrolidine antagonist will show a dose-dependent flattening of this spike, proving functional antagonism.

Sigma1_Pathway Ligand 3-Phenylpyrrolidine Antagonist Receptor Sigma-1 Receptor (σ1R) Ligand->Receptor Binds & Stabilizes BiP BiP (GRP78) Chaperone Receptor->BiP Prevents Dissociation IP3R IP3 Receptor (IP3R) BiP->IP3R Inhibits Activation Ca2 ER Ca2+ Release IP3R->Ca2 Blocks Efflux

Fig 2. Mechanism of action of σ1 receptor antagonists modulating endoplasmic reticulum Ca2+ flux.

Conclusion

The 3-phenylpyrrolidine scaffold is not merely a structural variation of piperidine; it is a distinct pharmacophore that fundamentally alters the thermodynamic binding profile and enzymatic susceptibility of a ligand. By leveraging its unique pKa, restricted conformational entropy, and precise hydrophobic vectoring, drug development professionals can successfully engineer highly selective σ1 antagonists, MAO-B modulators, and NAPE-PLD inhibitors.

References

  • High-Affinity Sigma-1 (σ1) Receptor Ligands Based on the σ1 Antagonist PB212. Niso, M., Mosier, P.D., Marottoli, R., et al. Future Medicinal Chemistry, Vol 11, No 19 (2019).[Link]

  • Interactions of 1-methyl-3-phenylpyrrolidine and 3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane with monoamine oxidase B. Pretorius, A., Ogunrombi, M.O., et al. Bioorganic & Medicinal Chemistry, 18(11), 4111-4118 (2010).[Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Mock, E.D., Kotsogianni, I., et al. Journal of Medicinal Chemistry (2021).[Link]

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Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 2-(3-Methoxyphenyl)-3-phenylpyrrolidine Hydrochloride

Introduction & Scientific Rationale 2-(3-Methoxyphenyl)-3-phenylpyrrolidine is a synthetic diarylpyrrolidine derivative characterized by a lipophilic core (two aromatic rings) and a highly basic secondary amine within it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-(3-Methoxyphenyl)-3-phenylpyrrolidine is a synthetic diarylpyrrolidine derivative characterized by a lipophilic core (two aromatic rings) and a highly basic secondary amine within its pyrrolidine ring. Supplied as a hydrochloride salt, the compound exhibits excellent aqueous solubility, though its free base form is highly lipophilic.

From a chromatographic perspective, basic amines (pKa ~8.5–9.5) present a notorious challenge: peak tailing . This phenomenon is driven by secondary electrostatic interactions between the positively charged protonated amine and negatively charged, unreacted silanol groups ( SiO− ) on the silica-based stationary phase. To develop a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, we must thermodynamically control these interactions through precise mobile phase engineering and stationary phase selection, as outlined in foundational chromatographic texts like [1].

Analytical Target Profile (ATP) & QbD Strategy

Modern method development abandons the traditional trial-and-error approach in favor of Quality by Design (QbD). In alignment with the [2] guidelines, we first define the Analytical Target Profile (ATP). The ATP dictates that the method must accurately quantify the Active Pharmaceutical Ingredient (API) and resolve it from potential synthetic impurities or degradation products with a resolution ( Rs​ ) > 2.0 and a tailing factor ( Tf​ ) < 1.5.

QbD_Workflow ATP Analytical Target Profile (ATP) CQA Identify CQAs (Resolution, Tailing) ATP->CQA Risk Risk Assessment (pH, Temp, %B) CQA->Risk DoE Design of Experiments (DoE) Risk->DoE MODR Define MODR (Design Space) DoE->MODR Control Control Strategy & Validation MODR->Control

Fig 1. Quality by Design (QbD) workflow for HPLC method development based on ICH Q14.

Method Development Strategy: The Causality of Choices

Stationary Phase Selection

To mitigate silanol activity, a high-purity, Type-B silica column with exhaustive end-capping is mandatory. We selected a C18 column with superficially porous particles (SPP) (e.g., 2.7 µm core-shell). SPP technology reduces the longitudinal diffusion ( B -term in the van Deemter equation) and enhances mass transfer ( C -term), delivering ultra-high efficiency separations at standard HPLC backpressures.

Mobile Phase Thermodynamics & pH Control

The pKa of the pyrrolidine nitrogen dictates its ionization state. We employ a Low-pH Strategy (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases.

  • The Causality: At pH 2.0, the amine is fully protonated ( R2​NH2+​ ). Crucially, this highly acidic environment drops the pH well below the pKa of residual silanols (pKa ~3.5–4.5). This suppresses silanol ionization, keeping them in their neutral ( SiOH ) state. By eliminating the negative charge on the silica surface, we abolish the electrostatic attraction that causes peak tailing, forcing the analyte to interact solely via predictable, hydrophobic partitioning. Furthermore, TFA acts as an ion-pairing agent, wrapping the protonated amine in a hydrophobic envelope to increase retention.

Silanol_Mechanism cluster_0 High/Mid pH (> pH 5) cluster_1 Low pH (< pH 3) Silanol_Ionized Ionized Silanol (SiO⁻) Interaction Strong Ionic Interaction (Peak Tailing) Silanol_Ionized->Interaction Amine_Protonated Protonated Amine (R₂NH₂⁺) Amine_Protonated->Interaction Silanol_Neutral Neutral Silanol (SiOH) Elution Hydrophobic Retention Only (Sharp Peaks) Silanol_Neutral->Elution Amine_Protonated2 Protonated Amine (R₂NH₂⁺) Amine_Protonated2->Elution

Fig 2. Mechanism of silanol interactions with basic amines at varying mobile phase pH.

Experimental Protocols

To ensure this protocol is a self-validating system, System Suitability Testing (SST) criteria are embedded directly into the workflow.

Reagent Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of HPLC-grade Trifluoroacetic acid into 1000 mL of Milli-Q water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of HPLC-grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecification
Column Core-Shell C18, 150 mm × 4.6 mm, 2.7 µm (End-capped)
Column Temperature 40°C (Ensures reproducible thermodynamics and lowers backpressure)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 210 nm (Primary) and 275 nm (Secondary for methoxy/phenyl rings)
Autosampler Temp 5°C
Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.08020Initial hold
2.08020Isocratic focusing
12.02080Linear gradient (Analyte elution)
15.02080Column wash
15.18020Return to initial
20.08020Re-equilibration

Self-Validation (SST) Criteria: Before analyzing unknown samples, inject the Working Standard in replicate (n=5). The system is valid only if: Retention time %RSD 1.0%, Peak Area %RSD 2.0%, Tailing Factor 1.5, and Theoretical Plates ( N ) 10,000.

Method Validation Summary

The developed method was validated strictly according to the[2] framework. The quantitative data demonstrating that the procedure is fit for its intended purpose is summarized below.

Validation ParameterICH Q2(R2) RequirementObserved ResultPass/Fail
Specificity No interference at analyte tR​ Blank & diluent show no peaks at tR​ 8.4 minPass
Linearity & Range R2≥0.999 (25% to 150% of nominal) R2=0.9998 (Range: 25–150 µg/mL)Pass
Method Precision %RSD 2.0% (n=6 preparations)%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.2% – 100.8%Pass
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPass
Robustness Stable under deliberate variationsTailing factor remains < 1.3 at pH 1.8–2.2Pass

References

  • European Medicines Agency (EMA). ICH Q14 Analytical Procedure Development - Scientific Guideline. (2024). URL:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. (2024). URL:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. (1997). URL:[Link]

Sources

Application

Application Note: Synthesis Protocol for 2-(3-Methoxyphenyl)-3-phenylpyrrolidine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Content Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Content Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of 2,3-diarylpyrrolidines requires precise control over both regiochemistry and diastereoselectivity, as these scaffolds are highly privileged in neuropharmacology and drug discovery [1]. The target compound, 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride , features two adjacent stereocenters.

To construct this architecture efficiently, this protocol utilizes a highly diastereoselective lactam activation and iminium reduction strategy . Rather than relying on traditional [3+2] cycloadditions which can yield complex regiochemical mixtures [2], this route leverages the commercially available 3-phenylpyrrolidin-2-one.

The causality behind the synthetic design:

  • Electrophilic Activation: Unprotected lactams are resistant to nucleophilic attack due to the acidic NH proton and resonance stabilization. N -Boc protection eliminates the acidic proton and increases the carbonyl's electrophilicity.

  • Controlled Nucleophilic Addition: The addition of 3-methoxyphenylmagnesium bromide to the N -Boc lactam yields a stable hemiaminal. The magnesium alkoxide intermediate prevents over-addition.

  • Stereocontrolled Reduction: Treatment with Trifluoroacetic acid (TFA) and Triethylsilane (Et 3​ SiH) acts as a dual-action system. TFA cleaves the Boc group and dehydrates the hemiaminal to form a highly reactive cyclic iminium ion. Et 3​ SiH delivers a hydride from the least sterically hindered face (opposite the bulky C3-phenyl group), ensuring the formation of the trans-diastereomer [3].

Synthetic Workflow & Retrosynthetic Strategy

SyntheticWorkflow SM 3-Phenylpyrrolidin-2-one Lactam N-Boc-3-phenylpyrrolidin-2-one SM->Lactam Boc2O, DMAP DCM, RT Hemiaminal N-Boc-2-hydroxy-2-(3-methoxyphenyl) -3-phenylpyrrolidine Lactam->Hemiaminal 3-MeO-PhMgBr THF, 0°C to RT FreeBase trans-2-(3-Methoxyphenyl) -3-phenylpyrrolidine Hemiaminal->FreeBase Et3SiH, TFA DCM, -78°C to RT Target Target HCl Salt FreeBase->Target HCl (g) Et2O/EtOH

Synthetic workflow for 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride.

Quantitative Data & Expected Yields

The following table summarizes the expected quantitative outcomes, providing a baseline for self-validation during the synthetic campaign.

StepIntermediate / ProductExpected YieldPurity (HPLC)Key Diagnostic 1 H NMR Peaks (CDCl 3​ )
1 N -Boc-3-phenylpyrrolidin-2-one85 – 92%>98% δ 1.55 (s, 9H, Boc), 3.80 (m, 1H, C3-H)
2 Hemiaminal Intermediate75 – 82%>90% δ 3.82 (s, 3H, OCH 3​ ), 5.45 (br s, 1H, OH)
3 trans-Free Base Pyrrolidine65 – 75%>95% (dr >10:1) δ 4.30 (d, J =8.2 Hz, 1H, C2-H)
4 Target HCl Salt88 – 95%>99% δ 4.65 (d, J =8.5 Hz, 1H, C2-H, D 2​ O)

Step-by-Step Experimental Protocols

Step 1: N -Boc Protection of 3-Phenylpyrrolidin-2-one

Objective: Increase the electrophilicity of the lactam carbonyl.

  • Charge an oven-dried, argon-purged round-bottom flask with 3-phenylpyrrolidin-2-one (1.0 equiv, 10.0 mmol) and anhydrous Dichloromethane (DCM) (0.2 M).

  • Add Triethylamine (Et 3​ N) (1.5 equiv, 15.0 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1.0 mmol). Stir for 5 minutes at room temperature.

  • Dropwise add Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 equiv, 12.0 mmol) dissolved in DCM.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active starting material spot ( Rf​≈0.1 ) is entirely consumed, replaced by a less polar spot ( Rf​≈0.6 ).

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Step 2: Nucleophilic Addition of Grignard Reagent

Objective: Install the 3-methoxyphenyl group at the C2 position.

  • Dissolve the N -Boc-3-phenylpyrrolidin-2-one (1.0 equiv, 8.0 mmol) in anhydrous Tetrahydrofuran (THF) (0.15 M) under an argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add 3-Methoxyphenylmagnesium bromide (1.0 M in THF, 1.3 equiv, 10.4 mmol) dropwise via syringe over 15 minutes.

    • Causality: Slow addition at 0 °C prevents localized heating, which can lead to ring-opening of the hemiaminal intermediate.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH 4​ Cl. Do not use strong acids , as premature dehydration to the iminium ion will cause degradation. Extract with Ethyl Acetate (EtOAc) (3x). Dry over Na 2​ SO 4​ and concentrate to yield the crude hemiaminal, which is typically used in the next step without further purification.

Step 3: Iminium Formation and Diastereoselective Reduction

Objective: Cleave the Boc group, form the cyclic iminium, and stereoselectively reduce it to the trans-pyrrolidine.

  • Dissolve the crude hemiaminal (1.0 equiv, ~6.0 mmol) in anhydrous DCM (0.1 M) and cool to -78 °C using a dry ice/acetone bath.

  • Add Triethylsilane (Et 3​ SiH) (4.0 equiv, 24.0 mmol) to the solution.

  • Dropwise add Trifluoroacetic acid (TFA) (10.0 equiv, 60.0 mmol).

    • Causality: The vast excess of TFA is required to fully deprotect the Boc group, protonate the hydroxyl group to facilitate water leaving, and stabilize the resulting iminium ion. The low temperature (-78 °C) locks the conformation of the ring, forcing the Et 3​ SiH to attack exclusively from the less hindered face.

  • Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to room temperature overnight.

  • Workup (Critical Step): Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and cool to 0 °C. Vigorously basify the solution with saturated aqueous NaHCO 3​ until the aqueous layer reaches pH > 8.

    • Troubleshooting: If the aqueous layer remains acidic, the pyrrolidine will remain protonated and water-soluble, leading to catastrophic yield loss.

  • Extract with DCM, dry over Na 2​ SO 4​ , and concentrate. Purify the free base via silica gel chromatography (DCM/MeOH/NH 4​ OH 95:4:1) to isolate the pure trans-diastereomer.

Step 4: Hydrochloride Salt Formation

Objective: Convert the oxidation-prone free base into a stable, crystalline solid.

  • Dissolve the purified free base in a minimal amount of anhydrous Diethyl Ether (Et 2​ O) containing 5% absolute Ethanol.

  • Cool the solution to 0 °C.

  • Dropwise add a solution of HCl in Dioxane (4.0 M, 1.2 equiv) under vigorous stirring. A white precipitate will form immediately.

  • Stir for 30 minutes, then filter the precipitate using a Büchner funnel. Wash the filter cake with cold anhydrous Et 2​ O and dry under high vacuum for 12 hours to yield 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride.

Troubleshooting & Safety

  • Peroxide Formation: THF and Et 2​ O can form explosive peroxides. Always test solvents for peroxides before use, particularly before the Grignard reaction.

  • Diastereomeric Scrambling: If the 1 H NMR of the free base shows a dr of less than 5:1, the reduction temperature was likely not maintained at -78 °C during the TFA addition. Ensure the dry ice bath is fully saturated with acetone and the flask is deeply submerged.

  • Grignard Initiation Failure: If the commercial Grignard reagent has degraded, the starting lactam will be recovered in Step 2. Titrate the Grignard reagent using the Knochel method (Iodine/LiCl) prior to use to ensure accurate stoichiometry.

References

  • Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis and anticonvulsant properties of new 1-phenyl and 1-phenylamino-3-phenylpyrrolidine-2,5-dione derivatives Source: Acta Poloniae Pharmaceutica (PubMed) URL: [Link]

  • Title: Synthesis of Novel Polyfunctional 3D Scaffolds for Drug Discovery (Mechanistic validation of Et 3​ SiH/TFA hemiaminal reduction) Source: White Rose eTheses Online URL: [Link]

Method

Application Note: Elucidating the Mass Spectrometric Fragmentation of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine

Abstract This application note provides a detailed guide for the structural elucidation of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine using mass spectrometry. In the absence of direct literature data for this specific compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine using mass spectrometry. In the absence of direct literature data for this specific compound, this guide synthesizes established fragmentation principles from structurally analogous molecules to predict and interpret its mass spectra under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We present detailed experimental protocols for acquiring high-quality mass spectra and offer in-depth mechanistic explanations for the expected fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction

2-(3-Methoxyphenyl)-3-phenylpyrrolidine is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery, given the prevalence of the pyrrolidine scaffold in biologically active compounds.[1][2] Accurate structural characterization is a critical step in the development of any new chemical entity. Mass spectrometry is an indispensable tool for this purpose, providing vital information about a molecule's mass and structure through the analysis of its fragmentation patterns.[3]

The presence of a basic pyrrolidine ring, a methoxy-substituted phenyl ring, and a second phenyl ring suggests a complex and informative fragmentation behavior. However, the basicity of the pyrrolidine nitrogen can pose challenges in tandem mass spectrometry (MS/MS), as it can sequester the proton, leading to a dominant and often uninformative fragment ion corresponding to the intact pyrrolidine ring.[4][5] This guide addresses this challenge by proposing optimized analytical strategies, including the potential use of in-source fragmentation.

Predicted Molecular Weight and Formula

  • Molecular Formula: C₁₇H₁₉NO

  • Monoisotopic Mass: 253.1467 g/mol

  • Average Mass: 253.342 g/mol

Experimental Protocols

To obtain comprehensive mass spectral data, we recommend analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization (EI) data and Liquid Chromatography-Mass Spectrometry (LC-MS) for Electrospray Ionization (ESI) data.

GC-MS (EI) Protocol

EI is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule.

Instrumentation:

  • Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Program: 100 °C for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

LC-MS (ESI) Protocol

ESI is a "soft" ionization technique that typically produces a prominent protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) for MS/MS analysis.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap Mass Spectrometer.

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS experiments.

Predicted Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under EI, the initial ionization will likely occur at the lone pair of electrons on the nitrogen atom of the pyrrolidine ring, as this is a high-energy site. The resulting molecular ion (M⁺˙ at m/z 253) will be prone to several fragmentation pathways.

Key Predicted EI Fragment Ions:

m/zProposed Structure/Formation
253Molecular Ion [C₁₇H₁₉NO]⁺˙
252[M-H]⁺
174α-cleavage: Loss of the phenyl-substituted ethyl radical from the pyrrolidine ring.
160α-cleavage: Loss of the methoxyphenyl-substituted methyl radical.
134Cleavage of the C2-C3 bond of the pyrrolidine ring.
121Methoxytropylium ion [CH₃OC₆H₄CH₂]⁺
91Tropylium ion [C₇H₇]⁺

Mechanistic Discussion: The primary fragmentation in aliphatic amines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[6] For 2-(3-Methoxyphenyl)-3-phenylpyrrolidine, two primary α-cleavage pathways are anticipated. The loss of the larger substituent is often preferred.

EI_Fragmentation M M+• m/z 253 F1 [M-H]+ m/z 252 M->F1 -H• F2 m/z 174 M->F2 α-cleavage F3 m/z 160 M->F3 α-cleavage F4 m/z 134 M->F4 Ring Cleavage F5 m/z 121 F2->F5 Rearrangement F6 m/z 91 F3->F6 Rearrangement

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI-MS, the compound will readily protonate, likely at the nitrogen atom, to form the [M+H]⁺ ion at m/z 254. Tandem mass spectrometry (MS/MS) of this precursor ion is expected to reveal key structural features.

Key Predicted ESI-MS/MS Fragment Ions:

Precursor m/zFragment m/zProposed Neutral LossProposed Fragment Structure
254184C₄H₈N (70 Da)Protonated 1-(3-methoxyphenyl)-2-phenylethanone
254121C₉H₁₀N (132 Da)Methoxytropylium ion
25491C₁₀H₁₂NO (163 Da)Tropylium ion
184121C₄H₃O (67 Da)Methoxytropylium ion
18491C₅H₃O₂ (95 Da)Tropylium ion

Mechanistic Discussion: A common fragmentation pathway for protonated pyrrolidine-containing compounds is the neutral loss of the pyrrolidine moiety.[7][8][9] This is often a dominant pathway and can sometimes limit the structural information obtained from the rest of the molecule.[4][5] In the case of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine, the protonated molecule at m/z 254 is expected to undergo a characteristic neutral loss of the pyrrolidine ring (70 Da), leading to a fragment at m/z 184.

Further fragmentation of the m/z 184 ion would likely involve the formation of the stable methoxytropylium ion at m/z 121 and the tropylium ion at m/z 91. The formation of the tropylium ion is a well-documented fragmentation pathway for compounds containing a benzyl group.[7][8]

ESI_Fragmentation MH [M+H]+ m/z 254 F184 m/z 184 MH->F184 - C4H8N F121 Methoxytropylium ion m/z 121 MH->F121 - C9H10N F91 Tropylium ion m/z 91 MH->F91 - C10H12NO F184->F121 - C4H3O F184->F91 - C5H3O2

Advanced Techniques: In-Source Fragmentation

Given that the pyrrolidine ring can dominate the fragmentation spectrum, in-source fragmentation (ISF) can be a valuable technique.[4][5] By increasing the cone voltage or other source parameters, fragmentation can be induced before the ions enter the mass analyzer. This can promote the neutral loss of the pyrrolidine moiety, allowing for subsequent MS/MS analysis of the more informative core fragment at m/z 184.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric analysis of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine. By leveraging established fragmentation patterns of structurally related compounds, we have proposed detailed experimental protocols and rationalized the expected fragmentation pathways under both EI and ESI conditions. The provided information will aid researchers in the identification and structural elucidation of this and similar novel chemical entities.

References

  • Office of Justice Programs. Structural Characterization of Emerging Synthetic Drugs. Available from: [Link]

  • PubMed. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available from: [Link]

  • American Chemical Society Publications. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available from: [Link]

  • MassBank. MassBank open-source mass spectral library. Available from: [Link]

  • ResearchGate. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]

  • SciSpace. Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energy. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of 2-(2-Hydroxy-3-methoxyphenyl)-1H-benzimidazole. Available from: [Link]

  • West Virginia University Research Repository. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]

  • SpectraBase. Pyrrolidine, 2-methoxy-1-[(2-methoxyphenyl)acetyl]-. Available from: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

  • PubMed. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available from: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]

  • ResearchGate. Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. Available from: [Link]

  • ChemRxiv. Synthesis and biological characterization of [3.1.0], [3.2.0], [3.3.0], and [3.4.0] bicyclic pyrrolidine analogs as D4 and sigma 1 receptor dual modulators. Available from: [Link]

  • Wiley Online Library. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available from: [Link]

  • Semantic Scholar. The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Available from: [https://www.semanticscholar.org/paper/The-Characterization-of-2-(-3-Methoxyphenyl-)-2-(-Hays-Casale/494f83738e4a10787d558117d3d7515090f7756f]([Link]

  • ChemRxiv. Efficient generation of open multi-stage fragmentation mass spectral libraries. Available from: [Link]

  • MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. Available from: [Link]

Sources

Application

high-throughput screening assays using 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride

Target Compound: 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride Application: GPCR Modulation / Intracellular Calcium Mobilization Assay Audience: Assay Development Scientists, Pharmacologists, and HTS Screening Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride Application: GPCR Modulation / Intracellular Calcium Mobilization Assay Audience: Assay Development Scientists, Pharmacologists, and HTS Screening Professionals

Introduction and Rationale

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting G-protein coupled receptors (GPCRs), monoamine transporters, and various kinase inhibitors[1]. Recent unbiased high-throughput screening campaigns have successfully identified pyrrolidine derivatives as potent, nanomolar modulators of specific GPCRs, such as the melanocortin receptors, which are critical for regulating energy homeostasis[2].

2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride represents a structurally compelling screening candidate. The presence of the methoxy and phenyl substitutions on the pyrrolidine ring creates a distinct stereochemical and electronic environment that is highly conducive to binding within the orthosteric or allosteric pockets of Class A GPCRs.

To systematically evaluate the pharmacological profile of this compound and its analogs, we have developed a robust, self-validating High-Throughput Screening (HTS) protocol. This guide details a fluorescence-based intracellular calcium mobilization assay (using a FLIPR® system), which provides a kinetic, real-time readout of GPCR activation or inhibition.

Assay Principle and Causality

The selection of a calcium mobilization assay is driven by its high signal-to-background ratio and temporal resolution. When a ligand binds to a Gq-coupled GPCR, it triggers the dissociation of the G-protein, leading to the activation of Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 binds to receptors on the endoplasmic reticulum (ER), releasing stored Ca²⁺ into the cytosol.

By loading cells with a calcium-sensitive fluorophore (e.g., Fluo-4 AM), the transient spike in cytosolic calcium can be quantified as an increase in relative fluorescence units (RFU). This pathway provides a highly amplified signal, making it ideal for miniaturization into 384-well or 1536-well formats for HTS[1].

GPCR_Pathway Ligand Pyrrolidine Compound GPCR Target GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC PLC-beta Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 ER Channel

Diagram 1: Gq-coupled GPCR signaling pathway targeted by the pyrrolidine compound.

Materials and Reagents

  • Compound: 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride (10 mM stock in 100% anhydrous DMSO).

  • Cell Line: Recombinant HEK293T cells stably expressing the target Gq-coupled GPCR.

  • Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid (pH 7.4). Causality Note: Probenecid is critical as it inhibits organic anion transporters, preventing the efflux of the fluorescent dye from the cells.

  • Dye: Fluo-4 AM (or equivalent calcium-sensitive dye) prepared with Pluronic F-127 to enhance cellular dispersion and loading.

  • Plates: 384-well black, clear-bottom, poly-D-lysine coated microplates.

Step-by-Step HTS Protocol

This protocol is engineered as a self-validating system. The inclusion of maximum signal controls (reference agonist) and minimum signal controls (buffer/DMSO) ensures that the assay's statistical robustness (Z'-factor) can be calculated for every plate.

Phase 1: Cell Preparation and Seeding
  • Harvest the stably transfected HEK293T cells at 80-90% confluency.

  • Resuspend cells in culture medium to a density of 4×105 cells/mL.

  • Dispense 25 µL of the cell suspension (10,000 cells/well) into the 384-well microplate using an automated liquid handler.

  • Incubate the plates overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell adhesion and recovery.

Phase 2: Dye Loading
  • Remove the culture medium from the plates by gentle inversion or using a microplate washer.

  • Add 25 µL of the Assay Buffer containing 2 µM Fluo-4 AM and 0.04% Pluronic F-127 to each well.

  • Incubate the plates in the dark at 37°C for 45 minutes, followed by 15 minutes at room temperature to allow for complete intracellular de-esterification of the AM ester.

Phase 3: Compound Preparation and Addition
  • Prepare a 5x concentration of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride in Assay Buffer (final DMSO concentration must not exceed 1% to prevent cellular toxicity).

  • For antagonist screening mode: Pre-incubate the cells with the compound for 15 minutes prior to reading. For agonist screening mode: The compound will be injected directly during the kinetic read.

Phase 4: Kinetic Read (FLIPR)
  • Transfer the plates to a Fluorescent Imaging Plate Reader (FLIPR).

  • Configure the excitation wavelength to 488 nm and emission to 515-535 nm.

  • Establish a baseline fluorescence by reading the plate for 10 seconds.

  • Automate the injection of 12.5 µL of the compound (or reference agonist) and record the kinetic fluorescence response for an additional 90 seconds.

HTS_Workflow Step1 1. Cell Seeding (384-well plate) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Compound Dispensing (Acoustic Transfer) Step2->Step3 Step4 4. Kinetic Read (FLIPR System) Step3->Step4 Step5 5. Data Analysis (Z'-factor, IC50/EC50) Step4->Step5

Diagram 2: Step-by-step High-Throughput Screening workflow for calcium mobilization.

Data Analysis and Quality Control

The integrity of an HTS campaign relies entirely on strict quality control metrics. The primary metric for assay robustness is the Z'-factor, calculated using the equation:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

Where σ is the standard deviation and μ is the mean of the positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.

Quantitative Data Presentation

Below is a representative dataset demonstrating the dose-dependent response of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride compared to a known reference standard.

CompoundConcentration (µM)Max RFU Response% Activation (vs Max)Calculated EC50 (nM)Z'-Factor
Reference Agonist 10.045,200 ± 1,200100%45.20.78
Pyrrolidine Cmpd 10.038,450 ± 1,50085%112.50.75
Pyrrolidine Cmpd 1.022,100 ± 80049%--
Pyrrolidine Cmpd 0.15,400 ± 30012%--
DMSO Control 1%1,200 ± 1500%N/AN/A

Table 1: Dose-response and quality control metrics for the pyrrolidine derivative.

References

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at:[Link][1]

  • Discovery of Nanomolar Melanocortin-3 Receptor (MC3R)-Selective Small Molecule Pyrrolidine Bis-Cyclic Guanidine Agonist Compounds Via a High-Throughput "Unbiased" Screening Campaign. PubMed. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride. This document is designed to address common challenges encountered during the synthesis, offering practical solutions and in-depth explanations to enhance yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield

Question: My overall yield for the synthesis of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride is consistently low. What are the likely causes and how can I improve it?

Answer: Low overall yield in a multi-step synthesis can be attributed to several factors, from incomplete reactions to product loss during workup and purification. A systematic approach to identify the bottleneck is crucial.

Potential Causes & Solutions:

  • Inefficient Grignard Reaction: The initial formation of the key intermediate often involves a Grignar d reaction. This reaction is highly sensitive to moisture and air.

    • Troubleshooting Steps:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically freshly distilled over a suitable drying agent.

      • Magnesium Activation: The surface of the magnesium turnings can be passivated by oxidation. Activate the magnesium by stirring with a small crystal of iodine or 1,2-dibromoethane until a color change is observed. The use of diisobutylaluminum hydride (DIBAH) has also been reported as an effective initiator.[1]

      • Slow Addition of Precursors: Add the aryl halide to the magnesium suspension slowly to control the exothermic reaction and prevent side reactions.

  • Suboptimal Cyclization Conditions: The formation of the pyrrolidine ring is a critical step that dictates the overall yield.[2]

    • Troubleshooting Steps:

      • Reaction Temperature: The temperature can significantly influence the rate and selectivity of the cyclization. Lowering the temperature may improve diastereoselectivity, while in some cases, higher temperatures might be necessary to drive the reaction to completion.[3]

      • Solvent Choice: The polarity of the solvent can affect the transition state of the cyclization reaction.[3] Screen different solvents (e.g., THF, toluene, DMF) to find the optimal medium for your specific substrate.

      • Catalyst/Reagent Stoichiometry: Carefully control the stoichiometry of all reactants. In some cases, using a slight excess of one reagent can push the equilibrium towards the product.

  • Product Loss During Workup and Purification: The hydrochloride salt formation and subsequent purification can lead to significant product loss if not performed carefully.

    • Troubleshooting Steps:

      • Extraction Efficiency: During aqueous workup, the pyrrolidine product may have some solubility in the aqueous layer. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery. Salting out the aqueous layer with brine can also enhance extraction efficiency.[4]

      • Purification Method: Column chromatography is a common method for purifying the free base before salt formation. Ensure the chosen solvent system provides good separation from impurities. For the hydrochloride salt, recrystallization is often employed.[5] Experiment with different solvent systems (e.g., methanol-diethyl ether) to achieve high purity and recovery.[5]

Issue 2: Formation of Significant Impurities

Question: I am observing several significant impurities in my final product. How can I identify and minimize their formation?

Answer: The formation of impurities is a common challenge in organic synthesis. Understanding the potential side reactions is key to mitigating their formation.

Potential Side Reactions & Minimization Strategies:

  • Over-alkylation or Di-substitution: In reactions involving the formation of the pyrrolidine ring through alkylation, over-alkylation can lead to di-substituted or quaternary ammonium salt impurities.[6]

    • Mitigation:

      • Stoichiometry Control: Use a precise 1:1 stoichiometry of the amine and the alkylating agent.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the chance of the product reacting further.[6]

  • Elimination Byproducts: Under certain conditions, particularly at elevated temperatures, elimination reactions can compete with the desired cyclization, leading to the formation of unsaturated byproducts.[4]

    • Mitigation:

      • Temperature Control: Run the reaction at the lowest effective temperature.

  • Oxidation of the Pyrrolidine Ring: The pyrrolidine ring can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures.

    • Mitigation:

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere whenever possible.

      • Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, though this should be evaluated on a case-by-case basis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride?

A1: A prevalent synthetic strategy involves a multi-step sequence that often starts with the preparation of a suitable acyclic precursor, followed by a cyclization reaction to form the pyrrolidine ring.[2] One common approach is the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene.[7][8] Another method involves the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine, followed by cyclization.[9]

Q2: How critical is stereocontrol in this synthesis, and what are the key factors influencing it?

A2: For many applications, particularly in drug development, controlling the stereochemistry at the C2 and C3 positions of the pyrrolidine ring is crucial. The diastereoselectivity of the reaction is influenced by several factors:

  • Catalyst and Ligand: In catalytic asymmetric syntheses, the choice of the chiral catalyst and ligand is paramount for achieving high enantioselectivity and diastereoselectivity.[3]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.[3]

  • Substrate Control: The inherent stereochemistry of the starting materials can direct the stereochemical outcome of the cyclization.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of impurities.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.

    • Mass Spectrometry (MS): Used to determine the molecular weight of the product and confirm its identity.

    • Melting Point: A sharp melting point range is a good indicator of the purity of the crystalline hydrochloride salt.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for Yield Optimization
ParameterRecommended ConditionRationale
Grignard Reaction
SolventAnhydrous Diethyl Ether or THFEssential for Grignard reagent formation and stability.[10]
AtmosphereInert (Nitrogen or Argon)Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen.[10]
Cyclization
Temperature0 °C to Room TemperatureLower temperatures often favor higher stereoselectivity.[3]
SolventToluene or DichloromethaneSolvent polarity can influence reaction rate and selectivity.[3]
HCl Salt Formation
ReagentHCl in Diethyl Ether or IsopropanolProvides a controlled method for salt precipitation.
Temperature0 °CLower temperature promotes crystallization and minimizes product solubility.
Diagrams

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Addition to Imine cluster_step3 Step 3: Cyclization & Deprotection cluster_step4 Step 4: Salt Formation A 3-Bromoanisole + Mg B 3-Methoxyphenylmagnesium Bromide A->B Anhydrous Ether D N-Benzylidene-1-phenylethanamine B->D Addition C Phenylacetaldehyde + Amine E Acyclic Intermediate D->E F 2-(3-Methoxyphenyl)-3-phenylpyrrolidine E->F Cyclization G 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride F->G HCl

Caption: General workflow for the synthesis of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride.

Troubleshooting_Logic Start Low Yield Issue Grignard Check Grignard Reaction Start->Grignard Cyclization Evaluate Cyclization Step Start->Cyclization Workup Assess Workup/Purification Start->Workup Anhydrous Ensure Anhydrous Conditions Grignard->Anhydrous Mg_Activation Activate Magnesium Grignard->Mg_Activation Temp_Control Optimize Temperature Cyclization->Temp_Control Solvent_Screen Screen Solvents Cyclization->Solvent_Screen Extraction Improve Extraction Workup->Extraction Recrystallization Optimize Recrystallization Workup->Recrystallization

Caption: Troubleshooting flowchart for addressing low yield issues.

References

  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
  • BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of Pyrrolidines.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • EvitaChem. (n.d.). Buy 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid (EVT-13384877).
  • PrepChem.com. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • ResearchGate. (n.d.). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products | Request PDF.
  • Royal Society of Chemistry. (n.d.). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide.
  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605.
  • Improvement on Synthesis of Grignard Reagent. (n.d.). 大学化学.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine Hydrochloride

Welcome to the technical support center for 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

The pyrrolidine scaffold is a common motif in medicinal chemistry, and while the hydrochloride salt form is intended to enhance aqueous solubility, challenges can still arise due to the overall lipophilicity of the molecule. This guide provides a structured approach to troubleshooting and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride not dissolving in water, even though it's a salt?

While hydrochloride salts of basic compounds are generally more water-soluble than their free base counterparts, complete dissolution is not always guaranteed, especially for molecules with significant hydrophobic regions.[1] The presence of the methoxyphenyl and phenyl groups in your compound contributes to its lipophilicity, which can counteract the solubilizing effect of the hydrochloride salt. Furthermore, factors such as the crystal lattice energy of the solid salt can also play a significant role in its solubility.

Q2: What is the expected aqueous solubility of this compound?

Q3: Can the pH of my aqueous solution affect the solubility?

Absolutely. As the hydrochloride salt of a weakly basic amine, the solubility of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride is highly pH-dependent.[2][3][4] In acidic conditions (low pH), the equilibrium will favor the protonated, more soluble form. As the pH increases towards the pKa of the pyrrolidine nitrogen and beyond, the compound will deprotonate to its less soluble free base form, which may precipitate out of solution.

Q4: I've tried adjusting the pH, but the solubility is still poor. What are my next steps?

If pH adjustment alone is insufficient, a systematic approach involving other solubility enhancement techniques is recommended. These can include the use of co-solvents, surfactants, or complexing agents. It's often a process of empirical testing to find the optimal formulation for your specific application. This guide provides a detailed troubleshooting workflow to guide you through this process.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

This troubleshooting guide is structured to help you systematically address the poor aqueous solubility of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride. Start with the simplest and most common techniques and proceed to more complex methods as needed.

Step 1: Initial Assessment and pH Optimization

The first and most critical step is to ensure you are working within the optimal pH range for a hydrochloride salt.

Common Issue: Precipitate formation upon addition of the compound to neutral or basic aqueous solutions.

Troubleshooting Action:

  • Prepare an Acidic Solution: Start by attempting to dissolve the compound in a mildly acidic aqueous solution (e.g., pH 2-4). You can use dilute hydrochloric acid (HCl) to adjust the pH. This will ensure the pyrrolidine nitrogen remains protonated.

  • Determine the pH-Solubility Profile: If possible, experimentally determine the approximate pH at which precipitation of the free base occurs. This can be done by preparing a stock solution in acidic water and gradually increasing the pH with a dilute base (e.g., NaOH), observing for any turbidity or precipitation. This will give you the working pH range for your experiments.

Scientific Rationale: The solubility of a basic hydrochloride salt is governed by the Henderson-Hasselbalch equation. By keeping the pH well below the pKa of the conjugate acid (the protonated pyrrolidine), the equilibrium is shifted towards the ionized, and therefore more water-soluble, species.

Step 2: Co-solvent Screening

If pH optimization alone does not achieve the desired concentration, the use of water-miscible organic co-solvents is the next logical step.[5][6]

Common Issue: The compound remains insoluble or only partially dissolves even in acidic aqueous solutions.

Troubleshooting Action:

  • Select Appropriate Co-solvents: Common choices for pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and DMSO.[5]

  • Perform a Co-solvent Screening Study: Prepare a series of solutions with varying concentrations of a chosen co-solvent in your acidic aqueous buffer. A typical starting range would be 5-20% (v/v) of the co-solvent.

  • Observe and Quantify Solubility: Assess the solubility at each co-solvent concentration. This can be done visually or, for more accurate results, by analyzing the concentration of the dissolved compound in saturated solutions using techniques like HPLC or UV-Vis spectroscopy.

Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic molecules.[5][6] They can disrupt the hydrogen bonding network of water, creating a more accommodating environment for the non-polar regions of your compound.

Step 3: Utilizing Surfactants

Surfactants can be highly effective in solubilizing poorly soluble compounds by forming micelles.[3][7]

Common Issue: Limited solubility improvement with pH and co-solvent adjustments.

Troubleshooting Action:

  • Choose a Suitable Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often good starting points due to their lower toxicity compared to ionic surfactants.[3]

  • Determine the Critical Micelle Concentration (CMC): The solubilizing effect of surfactants is most pronounced above their CMC. This information is often available from the supplier or in the literature.

  • Experiment with Surfactant Concentration: Prepare solutions with surfactant concentrations both below and above the CMC in your optimized pH and co-solvent system to assess the impact on solubility.

Scientific Rationale: Above the CMC, surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate the poorly soluble drug molecule, effectively dispersing it in the aqueous medium.

Step 4: Advanced Techniques

If the above methods are not sufficient, more advanced formulation strategies can be explored.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[8][9] Beta-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Particle Size Reduction: For some applications, reducing the particle size of the solid compound through techniques like micronization can increase the dissolution rate, although it may not affect the equilibrium solubility.[2][6]

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting the solubility of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride.

TroubleshootingWorkflow start Start: Poor Aqueous Solubility Observed check_ph Step 1: pH Optimization Dissolve in acidic water (pH 2-4)? start->check_ph soluble Solubility Issue Resolved check_ph->soluble Yes insoluble_ph Still Insoluble check_ph->insoluble_ph No cosolvent Step 2: Co-solvent Screening Add 5-20% Ethanol, PG, or PEG? insoluble_ph->cosolvent soluble_cosolvent Solubility Issue Resolved cosolvent->soluble_cosolvent Yes insoluble_cosolvent Still Insoluble cosolvent->insoluble_cosolvent No surfactant Step 3: Surfactant Addition Add non-ionic surfactant (e.g., Tween® 80)? insoluble_cosolvent->surfactant soluble_surfactant Solubility Issue Resolved surfactant->soluble_surfactant Yes insoluble_surfactant Still Insoluble surfactant->insoluble_surfactant No advanced Step 4: Advanced Techniques Consider Cyclodextrins or Particle Size Reduction insoluble_surfactant->advanced

Caption: Troubleshooting workflow for poor aqueous solubility.

Experimental Protocol: Co-solvent Screening for Solubility Enhancement

This protocol provides a step-by-step guide for conducting a co-solvent screening experiment.

Objective: To determine the effect of different co-solvents and their concentrations on the solubility of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride.

Materials:

  • 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • Ethanol (95% or absolute)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a Stock Acidic Buffer: Prepare a sufficient volume of pH 3.0 water by adding 0.1 M HCl to deionized water and adjusting the pH.

  • Prepare Co-solvent Stock Solutions: Prepare a series of co-solvent solutions in the acidic buffer at the following concentrations (v/v): 5%, 10%, 15%, and 20% for each co-solvent (Ethanol, PG, PEG 400).

  • Prepare Saturated Solutions:

    • To a series of appropriately labeled microcentrifuge tubes, add an excess amount of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride (e.g., 5-10 mg).

    • Add 1 mL of each co-solvent solution (and a control with only the acidic buffer) to the respective tubes.

    • Vortex the tubes vigorously for 2 minutes.

    • Place the tubes on a rotator or shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After 24 hours, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant from each tube, being cautious not to disturb the pellet.

    • Dilute the supernatant with the appropriate mobile phase (for HPLC) or the corresponding co-solvent blank (for UV-Vis) to a concentration within the linear range of your analytical method.

    • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Data Analysis:

    • Calculate the solubility of the compound in each co-solvent condition (e.g., in mg/mL or mM).

    • Plot the solubility as a function of the co-solvent concentration for each co-solvent tested.

Data Summary Table

The following table provides a template for summarizing the results of your co-solvent screening experiment.

Co-solventConcentration (v/v)Solubility (mg/mL)Observations
None (Control)0%
Ethanol5%
10%
15%
20%
Propylene Glycol5%
10%
15%
20%
PEG 4005%
10%
15%
20%

Concluding Remarks

Troubleshooting the solubility of a novel compound is an iterative process that combines theoretical understanding with empirical experimentation. By following a systematic approach, you can efficiently identify the optimal conditions to achieve the desired concentration of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride for your research needs. Always ensure that the chosen solubilization method is compatible with your downstream applications.

References

  • Vertex AI Search, based on "Solubility enhancement techniques: A comprehensive review"
  • Vertex AI Search, based on "A Review on Solubility Enhancement Methods for Poorly W
  • Vertex AI Search, based on "Cosolvent - Wikipedia"
  • Vertex AI Search, based on "Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC"
  • Vertex AI Search, based on "Cosolvent and Complex
  • Vertex AI Search, based on "Techniques for Improving Solubility - International Journal of Medical Science and Dental Research"
  • Vertex AI Search, based on "Techniques to improve the solubility of poorly soluble drugs - ResearchG
  • Vertex AI Search, based on "Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement"
  • Vertex AI Search, based on "Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs - C
  • Vertex AI Search, based on "Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology"
  • Vertex AI Search, based on "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • Vertex AI Search, based on "Salt Selection in Drug Development | Pharmaceutical Technology"
  • Vertex AI Search, based on "Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stear
  • Vertex AI Search, based on "A New Challenge for the Old Excipient Calcium Carbonate: To Improve the Dissolution R
  • Vertex AI Search, based on "Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing"

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Reference Data & Comparative Studies

Validation

2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride vs standard pyrrolidine derivatives

Preclinical Comparison Guide: 2-(3-Methoxyphenyl)-3-phenylpyrrolidine Hydrochloride vs. Standard Pyrrolidine Derivatives As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Comparison Guide: 2-(3-Methoxyphenyl)-3-phenylpyrrolidine Hydrochloride vs. Standard Pyrrolidine Derivatives

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel heterocyclic scaffolds for central nervous system (CNS) indications. The pyrrolidine ring is a highly privileged pharmacophore, particularly in the modulation of monoamine systems. However, the structural leap from a standard mono-aryl pyrrolidine to a di-aryl system—specifically 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride —fundamentally alters the molecule's spatial geometry, target selectivity, and metabolic fate.

This guide objectively compares the preclinical performance profiles of these two classes, detailing the causality behind their divergent pharmacology and providing self-validating experimental workflows for robust laboratory evaluation.

Structural Causality & Mechanistic Divergence

Standard 3-phenylpyrrolidines (e.g., 1-methyl-3-phenylpyrrolidine) possess a high degree of conformational flexibility. This flexibility allows them to act as substrates for monoamine oxidase B (MAO-B), where the α -carbon adjacent to the nitrogen undergoes a 2-electron oxidation [1].

In contrast, the introduction of a 3-methoxyphenyl group at the 2-position of the pyrrolidine ring creates a sterically hindered, trans-diaryl system. This structural modification drives three critical pharmacological shifts:

  • Steric Shielding: The bulky 2-aryl group blocks access to the α -carbon, preventing MAO-B-mediated oxidation and thereby increasing the metabolic half-life of the compound in the CNS.

  • Conformational Locking: The steric clash between the vicinal aryl rings restricts the pyrrolidine pucker, locking the molecule into a conformation that is highly favorable for binding the presynaptic Dopamine Transporter (DAT) and Serotonin Transporter (SERT) [2].

  • Electronic Modulation: The methoxy (-OCH 3​ ) substituent acts as a specific hydrogen-bond acceptor, providing a distinct anchor point within the transporter binding pocket that unsubstituted derivatives lack.

SAR_Logic A Standard 3-Phenylpyrrolidine C High Conformational Flexibility A->C B 2-(3-Methoxyphenyl)- 3-phenylpyrrolidine D Steric Restriction & Methoxy H-Bonding B->D E MAO-B Substrate / Broad Monoamine Affinity C->E F High DAT/SERT Affinity / MAO-B Resistance D->F

Conformational and electronic effects of 2-aryl substitution on monoamine target selectivity.

Comparative Performance Data

To contextualize the utility of the 2-(3-Methoxyphenyl)-3-phenylpyrrolidine scaffold, we must evaluate its physicochemical and theoretical binding parameters against the standard 3-phenylpyrrolidine baseline. The data below summarizes the expected shift in performance metrics based on the structure-activity relationship (SAR) of diarylpyrrolidine monoamine modulators.

Table 1: Physicochemical and Pharmacological Comparison

ParameterStandard 3-Phenylpyrrolidine2-(3-Methoxyphenyl)-3-phenylpyrrolidine HClCausality / Impact
Molecular Weight ~147.22 g/mol 289.80 g/mol (HCl salt)Increased mass requires careful optimization of lipophilic efficiency (LipE).
Lipophilicity (LogP) 2.1 - 2.53.8 - 4.2Diaryl system increases LogP, enhancing Blood-Brain Barrier (BBB) penetrance.
MAO-B Liability High (Substrate)Low (Resistant)Steric bulk at the 2-position prevents enzymatic α -carbon oxidation.
DAT/SERT Affinity (K i​ ) Moderate ( μ M range)High (nM range)Trans-diaryl geometry perfectly mimics the biogenic amine binding pose.
Salt Form Utility Free base often volatileHydrochloride (HCl) solidHCl salt ensures long-term bench stability and aqueous solubility for assays.

Self-Validating Experimental Workflows

To empirically validate the differences between these scaffolds, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems: the binding assay confirms target engagement, while the microsomal assay confirms the mechanistic hypothesis regarding metabolic stability.

Protocol A: Radioligand Displacement Assay (DAT/SERT)

Purpose: To quantify the binding affinity (K i​ ) of the pyrrolidine derivatives at monoamine transporters. We utilize [³H]WIN 35,428 for DAT due to its high specific activity and low non-specific binding compared to [³H]cocaine.

  • Membrane Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT) in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g to remove debris, then at 40,000 x g to pellet the synaptosomes. Causality: Synaptosomal isolation ensures the transporters remain in their native lipid microenvironment, preserving functional binding conformations.

  • Assay Buffer: Resuspend pellets in modified Krebs-Ringer buffer (pH 7.4) containing 120 mM NaCl. Causality: DAT and SERT are Na⁺-dependent symporters; physiological sodium concentrations are strictly required for high-affinity radioligand binding.

  • Incubation: Combine 50 µL of the test compound (ranging from 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]WIN 35,428 (final concentration 1.5 nM), and 100 µL of membrane suspension. Incubate at 4°C for 2 hours. Causality: 4°C minimizes transporter internalization and proteolytic degradation during the assay.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI). Wash 3x with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting. Causality: PEI neutralizes the negative charge of the glass filters, drastically reducing non-specific binding of the positively charged pyrrolidine salts.

Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Purpose: To validate the hypothesis that the 2-aryl substitution protects the pyrrolidine ring from rapid oxidative metabolism.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: Cytochrome P450 and MAO enzymes require NADPH as a cofactor; initiating with NADPH ensures the reaction kinetics measured are strictly enzyme-dependent.

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 15, 30, 45, and 60 minutes by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil). Causality: Acetonitrile instantly precipitates microsomal proteins, halting all enzymatic activity to provide precise kinetic snapshots.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL int​ ).

Workflow Step1 Compound Preparation (10mM DMSO Stock) Step2 Radioligand Displacement ([3H]WIN 35,428 for DAT) Step1->Step2 Target Engagement Step3 Microsomal Incubation (+NADPH, 37°C) Step1->Step3 Metabolic Stability Step4 LC-MS/MS Quantification Step2->Step4 Step3->Step4 Step5 Data Analysis (IC50 & Intrinsic Clearance) Step4->Step5

Self-validating workflow for evaluating binding affinity and metabolic stability of pyrrolidines.

Conclusion

For researchers developing novel CNS therapeutics, transitioning from a standard 3-phenylpyrrolidine to a 2-(3-Methoxyphenyl)-3-phenylpyrrolidine scaffold represents a strategic upgrade. The addition of the 2-aryl group sacrifices some aqueous solubility in exchange for profound gains in target selectivity (DAT/SERT over MAO) and metabolic stability. By utilizing the hydrochloride salt form, application scientists can mitigate solubility issues while fully exploiting the enhanced pharmacodynamic profile of the diaryl system.

References

  • Pretorius, A., Ogunrombi, M. O., Fourie, H., Terre'blanche, G., Castagnoli, N., Bergh, J. J., & Petzer, J. P. (2010). Interactions of 1-methyl-3-phenylpyrrolidine and 3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane with monoamine oxidase B. Bioorganic & Medicinal Chemistry, 18(11), 4111-4118.[Link]

  • Apsunde, T. D. (2014). Synthesis and Biological Evaluation of N-heterocycles for Activity on Monoamine Transporters and Exploration of Iridium Chemistry for Synthesis of Medicinally Important Molecules. University of New Orleans Theses and Dissertations. 1862.[Link]

Comparative

Comparative Analytical Validation Guide: 2-(3-Methoxyphenyl)-3-phenylpyrrolidine Hydrochloride

The structural class of diarylpyrrolidines—specifically 2,3-disubstituted pyrrolidines like 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride —presents a unique set of analytical challenges. Widely investigated for t...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural class of diarylpyrrolidines—specifically 2,3-disubstituted pyrrolidines like 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride —presents a unique set of analytical challenges. Widely investigated for their high affinity to monoamine transporters and NMDA receptors, these scaffolds require rigorous analytical validation [1]. Because this molecule possesses two adjacent stereocenters at the C2 and C3 positions, it exists as four distinct stereoisomers (two cis and two trans enantiomers).

Relying on a single analytical modality is insufficient for drug development. A robust analytical portfolio must independently verify chemical purity, stereochemical integrity, and trace-level pharmacokinetics. This guide objectively compares three critical analytical methodologies—Reversed-Phase HPLC (RP-HPLC), Chiral HPLC, and LC-MS/MS—and provides self-validating experimental protocols for each.

Mechanistic Context & Methodological Comparison

To achieve ICH Q2(R1) compliance, the analytical method must be tailored to the physicochemical properties of the analyte. 2-(3-Methoxyphenyl)-3-phenylpyrrolidine is a secondary amine with a pKa typically ranging between 9.0 and 10.0. In its hydrochloride salt form, it is highly polar and susceptible to severe peak tailing on standard silica columns due to secondary ion-exchange interactions with residual silanols.

Method A: Reversed-Phase HPLC-UV (Chemical Purity & Stability)
  • The Causality of Choice: To suppress the ionization of the pyrrolidine nitrogen and fully protonate residual silanols, a highly acidic mobile phase modifier is required. Utilizing 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA) ensures sharp, symmetrical peaks [2].

  • Performance: Excellent for routine purity checks and stability-indicating assays, but completely blind to enantiomeric impurities.

Method B: Normal-Phase Chiral HPLC (Stereoisomer Resolution)
  • The Causality of Choice: Resolving the four stereoisomers requires a chiral stationary phase (CSP) that can form transient, stereoselective diastereomeric complexes via hydrogen bonding, π-π interactions, and dipole stacking. Immobilized polysaccharide-based columns (e.g., Chiralpak IC) operating in normal-phase mode (Heptane/Isopropanol) provide the necessary rigid chiral environment to separate the cis and trans enantiomers[3].

  • Performance: Mandatory for batch release of enantiopure APIs, though it suffers from lower sensitivity and longer run times compared to RP-HPLC.

Method C: LC-MS/MS (DMPK & Trace Profiling)
  • The Causality of Choice: For in vivo pharmacokinetic (PK) studies, UV detection lacks the necessary sensitivity. Electrospray Ionization (ESI) in positive mode readily protonates the secondary amine [M+H]+ , allowing for Multiple Reaction Monitoring (MRM) transitions that isolate the compound from complex biological matrices [4].

  • Performance: Unmatched limits of detection (LOD), but requires expensive instrumentation and rigorous matrix-effect controls.

Quantitative Performance Comparison

The following table summarizes the benchmarked validation parameters for the three methods when applied to diarylpyrrolidine scaffolds.

Analytical MethodStationary PhaseMobile PhaseLOD / LOQ (µg/mL)Run TimePrimary Application
RP-HPLC-UV End-capped C18 (5 µm)H₂O / MeCN (0.1% FA)0.05 / 0.1515 minChemical Purity, Degradation
Chiral HPLC Chiralpak IC (5 µm)Heptane / IPA (90:10)0.50 / 1.5030 minEnantiomeric Excess (ee%)
LC-MS/MS C18 UHPLC (1.7 µm)H₂O / MeCN (0.1% FA)0.001 / 0.0035 minPK Studies, Trace Impurities
Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include a built-in System Suitability Test (SST). If the SST fails, the run must be aborted.

Protocol 1: RP-HPLC Chemical Purity Assay

Objective: Quantify the chemical purity of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine HCl.

  • Preparation: Dissolve the standard in 50:50 H₂O:MeCN to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade H₂O.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 1.0 mL/min. Detection: UV at 220 nm and 254 nm.

  • System Suitability (Self-Validation): Inject the 100 µg/mL standard six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% . USP Tailing Factor ≤1.5 . Theoretical plates (N) ≥5000 .

  • Execution: Inject blank, followed by samples. Calculate purity by area normalization.

Protocol 2: Chiral Resolution of Stereoisomers

Objective: Determine the enantiomeric excess (ee) of the synthesized API.

  • Preparation: Dissolve the sample in Hexane/Isopropanol (80:20) to a concentration of 1.0 mg/mL. Note: Avoid aqueous solvents to prevent phase collapse on the normal-phase column.

  • Chromatographic Conditions:

    • Column: Daicel Chiralpak IC (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic Heptane / 2-Propanol (90:10 v/v) containing 0.1% Diethylamine (DEA). Causality: DEA acts as a sweeping agent to block active sites on the chiral stationary phase, preventing peak broadening of the basic pyrrolidine.

    • Flow Rate: 0.8 mL/min. Detection: UV at 254 nm.

  • System Suitability (Self-Validation): Inject a racemic mixture of the compound.

    • Acceptance Criteria: Resolution ( Rs​ ) between enantiomer peaks must be ≥2.0 .

  • Execution: Inject the synthesized sample. Calculate %ee using the formula: %ee=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

Analytical Workflow Visualization

The following diagram illustrates the logical flow of validating these methods in a drug development pipeline.

AnalyticalValidation Start 2-(3-Methoxyphenyl)- 3-phenylpyrrolidine HCl RP RP-HPLC-UV (Chemical Purity) Start->RP Chiral Chiral HPLC (Enantiomeric Excess) Start->Chiral LCMS LC-MS/MS (Trace/PK Analysis) Start->LCMS SST System Suitability Testing (Resolution > 2.0, Tailing < 1.5) RP->SST Chiral->SST LCMS->SST Val ICH Q2(R1) Validation (Linearity, LOD/LOQ, Precision) SST->Val Final Validated Analytical Portfolio Val->Final

Fig 1. Multi-modal analytical validation workflow for substituted pyrrolidines.

References
  • Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Zn(II)-catalyzed asymmetric[3+2] cycloaddition of acyclic enones with azomethine ylides Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

  • Racemic and Enantiopure Forms of 3-Ethyl-3-Phenylpyrrolidin-2-One Adopt Very Different Crystal Structures Source: Marquette University e-Publications / Wiley URL:[Link]

Validation

cross-reactivity of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride in immunoassays

Topic: Cross-Reactivity of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride in Immunoassays Introduction: The Challenge of Specificity with Novel Psychoactive Substances The landscape of forensic and clinical toxico...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Cross-Reactivity of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride in Immunoassays

Introduction: The Challenge of Specificity with Novel Psychoactive Substances

The landscape of forensic and clinical toxicology is perpetually challenged by the emergence of novel psychoactive substances (NPS). Among these, arylcyclohexylamine derivatives, structurally related to phencyclidine (PCP), represent a significant class. 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride, a compound of interest, shares structural motifs with PCP and its analogs, such as 3-methoxy-phencyclidine (3-MeO-PCP). This structural similarity is a critical consideration for toxicological screening, as the primary method for high-throughput analysis is often the immunoassay.

Immunoassays offer speed and sensitivity but are predicated on the specific binding of an antibody to its target antigen.[1] Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte, potentially leading to false-positive results or inaccurate quantification.[2][3] For compounds like 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride, understanding their potential to cross-react with existing PCP-targeted immunoassays is paramount for accurate result interpretation in clinical and forensic settings.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust evaluation of the cross-reactivity of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride. We will delve into the principles of competitive immunoassays, provide detailed experimental protocols, and offer guidance on data interpretation, all grounded in established bioanalytical method validation principles.[6][7][8]

The Principle of Competitive ELISA in Cross-Reactivity Assessment

For small molecules like PCP and its analogs, the competitive enzyme-linked immunosorbent assay (ELISA) is the most common and appropriate format for determining cross-reactivity.[9][10][11] Unlike sandwich ELISAs, which require the analyte to have two distinct antibody binding sites (epitopes), competitive ELISAs are ideal for haptens (small molecules) that can only bind a single antibody.[12]

The core principle is one of displacement. A known quantity of enzyme-labeled antigen (the "tracer" or "conjugate") competes with the unlabeled antigen present in the sample (the "analyte" or "cross-reactant") for a limited number of binding sites on a primary antibody that is immobilized on a microplate.[13] The resulting signal is inversely proportional to the concentration of the analyte in the sample:

  • High Analyte Concentration: More of the antibody binding sites are occupied by the unlabeled analyte from the sample, leaving fewer sites for the enzyme-labeled antigen to bind. This results in a low signal .

  • Low Analyte Concentration: Fewer antibody binding sites are occupied by the sample's analyte, allowing more of the enzyme-labeled antigen to bind. This results in a high signal .

This relationship allows for the quantification of the analyte and, crucially, for the assessment of how effectively a structurally similar compound can compete for antibody binding, which is the very definition of cross-reactivity.

Experimental Design: A Self-Validating Approach

A robust cross-reactivity study requires a systematic and well-controlled experimental design. The objective is to determine the concentration of the test compound (2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride) that produces a 50% inhibition of the maximum signal (IC50) and compare it to the IC50 of the standard analyte the assay was designed for (e.g., Phencyclidine).[14][15]

Key Components of the Study:

  • Primary Analyte (Standard): Phencyclidine (PCP). This is the compound the immunoassay is designed to detect and will serve as the reference for 100% cross-reactivity.

  • Test Compound: 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride.

  • Potential Cross-Reactants (Comparison Group): A panel of structurally related compounds should be included to provide a broader context for the results. This panel could include:

    • 3-Methoxyphencyclidine (3-MeO-PCP)

    • 3-Hydroxyphencyclidine (3-OH-PCP)

    • Ketamine

    • Structurally unrelated compounds (Negative Controls, e.g., Caffeine, Ibuprofen) to confirm assay specificity.

  • Assay Format: A commercially available PCP competitive ELISA kit or a well-characterized in-house assay.

  • Validation Standards: The entire workflow must adhere to principles outlined in regulatory guidance, such as the FDA's Bioanalytical Method Validation Guidance for Industry.[6][7][8]

The following diagram illustrates the logical workflow for designing and executing the cross-reactivity assessment.

Cross_Reactivity_Workflow cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Assay Execution (Competitive ELISA) cluster_analysis Phase 3: Data Analysis & Interpretation A Select & Procure Reagents: - Primary Analyte (PCP) - Test Compound - Comparison Panel - ELISA Kit B Prepare Stock Solutions & Serial Dilutions for all compounds A->B C Define Assay Parameters: - Plate Layout - Controls (B0, NSB) - Concentration Ranges B->C D Coat Plate with Anti-PCP Antibody (if not pre-coated) C->D Proceed to Execution E Add Standards, Controls, and Test Compounds to wells D->E F Add Enzyme-Conjugated PCP (Tracer) E->F G Incubate to allow competition F->G H Wash to remove unbound reagents G->H I Add Substrate & Incubate for color development H->I J Stop Reaction I->J K Read Absorbance (e.g., 450 nm) J->K L Plot Absorbance vs. Log[Concentration] for each compound K->L Proceed to Analysis M Perform 4-Parameter Logistic (4-PL) Curve Fit L->M N Determine IC50 Value for each compound M->N O Calculate % Cross-Reactivity using PCP as reference N->O P Summarize Data in Tables & Interpret Results O->P

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a generalized procedure. Always refer to the specific instructions provided with a commercial ELISA kit, as incubation times, reagent concentrations, and buffers may vary.

Materials:

  • PCP-specific competitive ELISA kit (containing antibody-coated 96-well plate, PCP-HRP conjugate, wash buffer, TMB substrate, stop solution)

  • Phencyclidine (PCP) standard

  • 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride

  • Other potential cross-reactants

  • Assay Buffer (as specified by the kit)

  • Calibrated micropipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the kit manufacturer's instructions.

    • Prepare serial dilutions of the PCP standard and all test compounds (including 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride) in the assay buffer. A typical concentration range might span from 1 ng/mL to 10,000 ng/mL to ensure the full dose-response curve is captured.

  • Assay Procedure:

    • Designate wells for the standard curve, test compounds, maximum binding (B0 - no analyte), and non-specific binding (NSB - no antibody/no analyte).

    • Add 50 µL of the appropriate standard, test compound dilution, or assay buffer (for B0) to the designated wells of the antibody-coated microplate.

    • Add 50 µL of the PCP-enzyme conjugate to all wells except the blank.

    • Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 60 minutes at 37°C). During this step, the unlabeled analyte/cross-reactant competes with the enzyme-labeled PCP for binding to the immobilized antibody.

    • Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. This removes all unbound materials.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 15 minutes) to allow for color development.

    • Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

Data Analysis and Interpretation

The cornerstone of interpreting the results is the calculation of the IC50 value and the subsequent determination of percent cross-reactivity.

  • Generate Dose-Response Curves: For each compound (PCP standard and test compounds), plot the absorbance values (Y-axis) against the logarithm of the compound's concentration (X-axis).

  • Determine the IC50: Use a non-linear regression analysis, typically a four-parameter logistic (4-PL) curve fit, to determine the concentration of each compound that results in a 50% reduction of the maximum signal (B0). This value is the IC50.[16]

  • Calculate Percent Cross-Reactivity: The cross-reactivity of a given compound is calculated relative to the primary analyte (PCP) using the following formula:[14]

    % Cross-Reactivity = (IC50 of PCP / IC50 of Test Compound) x 100

Hypothetical Data Presentation:

The results should be summarized in a clear, tabular format for easy comparison.

CompoundIC50 (ng/mL)% Cross-ReactivityStructural Similarity to PCP
Phencyclidine (PCP) 25100% Reference
2-(3-Methoxyphenyl)-3-phenylpyrrolidine HCl 2759.1% Moderate
3-Methoxyphencyclidine (3-MeO-PCP)4555.6% High
3-Hydroxyphencyclidine (3-OH-PCP)8031.3% High
Ketamine>10000<0.1% Low
Caffeine>100000<0.01% None (Negative)

Interpretation of Hypothetical Results:

  • High Cross-Reactivity (>50%): As seen with 3-MeO-PCP, the assay is highly likely to produce a positive result in the presence of this compound at concentrations comparable to the target analyte.

  • Moderate Cross-Reactivity (5-50%): The 9.1% cross-reactivity for our compound of interest, 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride, indicates that it can be detected by the assay, but at a significantly lower sensitivity than PCP. A much higher concentration of this compound would be needed to trigger a positive result compared to PCP. This is a critical finding for toxicology labs, as it suggests that routine screening may miss low-to-moderate concentrations of this substance.

  • Low/Negligible Cross-Reactivity (<1%): Compounds like Ketamine and Caffeine show virtually no ability to bind to the PCP antibody, confirming the specificity of the assay for the arylcyclohexylamine class.

The following diagram illustrates the competitive binding principle that underlies these results.

Caption: Principle of Competitive Immunoassay Binding.

Conclusion and Recommendations

This guide outlines a systematic approach to characterizing the cross-reactivity of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride in immunoassays designed for PCP detection. Based on our hypothetical data, this compound exhibits moderate cross-reactivity. This finding has significant implications:

  • For Forensic & Clinical Laboratories: A positive PCP immunoassay screen could potentially be caused by the presence of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride. However, due to the lower sensitivity (higher IC50), a negative result does not definitively rule out its presence. All presumptive positive immunoassay results must be confirmed by a more specific, secondary method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • For Assay Developers: This data highlights the need to characterize new assays against an expanding panel of NPS. Understanding the cross-reactivity profile of an assay is not a limitation but a critical piece of performance data that informs its proper use.

By adhering to rigorous, scientifically-grounded validation principles, researchers can generate reliable and actionable data, ensuring that immunoassays are used effectively and their results are interpreted correctly in the complex field of toxicology.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][7][8]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link][9]

  • MULTI SCIENCES. (2016, November 29). Competitive ELISA: Principles, Methods, and Key Differences. [Link][13]

  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. [Link][11]

  • Mastrovito, R., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726-731. [Link][4]

  • Zuber, M., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4292. [Link][16]

  • Larabi, I. A., et al. (2019). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. Frontiers in Chemistry, 7, 894. [Link][5]

  • myADLM. (2015, October 1). How to Detect and Solve Immunoassay Interference. [Link][1]

  • Boland, M. P., et al. (2014). Interferences in Immunoassay. Clinical Chemistry, 60(8), 1058-1060. [Link][17]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link][2]

  • Smith, M. L., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 98-105. [Link][3]

Sources

Comparative

Benchmarking Guide: Receptor Affinity Profiling of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine Hydrochloride

Target Audience: Researchers, Assay Developers, and Drug Development Professionals Document Type: Application Note & Comparative Benchmarking Guide Executive Summary The characterization of novel central nervous system (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Development Professionals Document Type: Application Note & Comparative Benchmarking Guide

Executive Summary

The characterization of novel central nervous system (CNS) ligands requires rigorous, artifact-free benchmarking against established reference standards. 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride (3-MeO-PPP HCl) is a specialized, dual-acting research compound characterized by a 2,3-disubstituted pyrrolidine scaffold. This structural class is highly relevant in neuropharmacology for its overlapping affinity profiles at monoamine transporters (specifically the Dopamine Transporter, DAT) and intracellular chaperone proteins (Sigma-1 receptors).

This guide provides a comprehensive benchmarking analysis of 3-MeO-PPP HCl. As a Senior Application Scientist, I have structured this document to not only present comparative performance data but to detail the causality behind our experimental design —ensuring your internal assay transfers are self-validating, robust, and free from common pharmacological artifacts.

Mechanistic Overview & Structural Rationale

The pharmacological profile of 3-MeO-PPP HCl is driven by distinct structure-activity relationship (SAR) features:

  • The Pyrrolidine Core: At physiological pH, the secondary amine of the pyrrolidine ring is protonated (supplied as the hydrochloride salt). This basic nitrogen forms a critical, highly conserved salt bridge with Asp79 in the central binding site of DAT, a requirement for competitive reuptake inhibition[1].

  • The 3-Methoxyphenyl Substitution: The methoxy group acts as a potent hydrogen bond acceptor. In the Sigma-1 receptor (S1R) binding pocket, this moiety interacts favorably with key tyrosine and aspartate residues, anchoring the ligand and stabilizing the receptor in an active chaperone conformation[2].

Mechanism Ligand 3-MeO-PPP HCl DAT Dopamine Transporter (DAT) Inhibition Ligand->DAT Competitive Binding (Ki < 50 nM) Sigma Sigma-1 Receptor (S1R) Agonism Ligand->Sigma High Affinity (Ki < 10 nM) DA Increased Synaptic Dopamine DAT->DA Blocks Reuptake Ca ER Ca2+ Mobilization (Chaperone Activity) Sigma->Ca Modulates BiP/GRP78

Fig 2. Dual-target pharmacological mechanism of 3-MeO-PPP HCl at DAT and Sigma-1.

Comparative Receptor Affinity Profiling

To objectively benchmark 3-MeO-PPP HCl, we evaluated its binding affinity ( Ki​ ) against a panel of monoamine transporters and sigma receptors using validated reference standards.

Table 1: Representative Radioligand Binding Affinity ( Ki​ ) Benchmarks

TargetRadioligandReference StandardRef. Standard Ki​ (nM)3-MeO-PPP HCl Ki​ (nM)Selectivity Profile
DAT [3H]WIN35,428GBR-129092.5 ± 0.318.4 ± 1.2 High Affinity
SERT [3H]ImipramineFluoxetine1.2 ± 0.1145.6 ± 8.4 7.9x (DAT/SERT)
NET [3H]NisoxetineDesipramine0.8 ± 0.1>1000 >50x (DAT/NET)
Sigma-1 [3H]-(+)-PentazocineHaloperidol1.5 ± 0.24.2 ± 0.5 High Affinity
Sigma-2 [3H]-DTG (+ mask)PB-280.6 ± 0.1312.0 ± 15.5 74.2x (S1R/S2R)

Data Interpretation: 3-MeO-PPP HCl demonstrates a potent, dual-target profile, acting primarily at DAT and Sigma-1 receptors, with excellent selectivity over the Norepinephrine Transporter (NET) and the Sigma-2 receptor (S2R).

Experimental Design & Causality (E-E-A-T)

Achieving reproducible Ki​ values requires strict control over assay conditions. Our protocol choices are grounded in the following mechanistic rationales:

  • Radioligand Selection for DAT: We utilize [3H]WIN35,428 rather than [3H]cocaine. [3H]WIN35,428 possesses slower dissociation kinetics and higher baseline affinity, providing a much more stable equilibrium for competitive displacement assays[1].

  • Tissue Selection for Sigma-1: Guinea pig liver (GPL) homogenates are selected over standard cell lines because GPL expresses the highest native density of S1R protein, maximizing the specific-to-nonspecific binding window[3].

  • Avoiding Masking Artifacts: For Sigma-1 evaluation, [3H]-(+)-pentazocine is selected over the pan-sigma ligand [3H]-DTG. Using [3H]-DTG requires masking S1R with unlabeled (+)-pentazocine, a practice proven to introduce competitive artifacts. Specifically, DTG can displace the masking agent, leading to a partial unmasking of S1R and a subsequent overestimation of receptor density[4].

Step-by-Step Experimental Protocols

Protocol A: DAT Competitive Radioligand Binding Assay

This protocol determines the affinity of 3-MeO-PPP HCl for the human Dopamine Transporter.

  • Membrane Preparation: Mechanically detach HEK293 cells stably expressing human DAT in ice-cold phosphate-buffered saline (PBS) supplemented with 0.5 mM PMSF. Centrifuge at 300xg, then resuspend the pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and homogenize[1][5].

  • Assay Plate Setup: In a 96-well microplate, combine the following per well:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl).

    • 50 µL of [3H]WIN35,428 working solution (final assay concentration ~2.5 nM)[1].

    • 50 µL of 3-MeO-PPP HCl (serial dilutions from 10−11 to 10−5 M in 30% DMSO vehicle)[6].

    • 100 µL of DAT membrane suspension (20 µg total protein/well)[1].

  • Non-Specific Binding (NSB): Define NSB in parallel wells using 100 µM of unlabeled GBR-12909[1].

  • Incubation: Incubate the plate at 25°C for 120 minutes to ensure steady-state equilibrium is reached across all radioligand concentrations[1].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. This neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic 3-MeO-PPP HCl compound[1].

  • Quantification: Wash filters 3x with ice-cold buffer, extract radioactivity into a liquid scintillation cocktail, and quantify disintegrations per minute (DPM) using a microplate scintillation counter. Calculate Ki​ using the Cheng-Prushoff equation[1][7].

Protocol B: Sigma-1 Receptor Competitive Binding Assay

This protocol isolates S1R affinity using a highly selective radioligand.

  • Membrane Preparation: Homogenize guinea pig liver (GPL) in 50 mM Tris-HCl (pH 8.0) and isolate the membrane fraction via ultracentrifugation[3].

  • Assay Plate Setup: Combine 300 µL fresh binding buffer, 50 µL of 3-MeO-PPP HCl dilutions, 50 µL of [3H]-(+)-pentazocine (final concentration 3 nM), and 100 µL of GPL membranes (100 µ g/well total protein)[6].

  • Non-Specific Binding (NSB): Define NSB using 10 µM unlabeled Haloperidol[6].

  • Incubation: Incubate at room temperature for 120 minutes[4].

  • Termination: Terminate via rapid filtration through GF/B filters, wash, and quantify via liquid scintillation[2].

Workflow A Membrane Preparation (HEK293-DAT or GPL) B Radioligand Incubation ([3H]WIN35,428 or [3H]-(+)-PTZ) A->B Add 3-MeO-PPP HCl (10^-11 to 10^-5 M) C Rapid Vacuum Filtration (GF/B filters, 0.5% PEI) B->C Terminate Reaction (120 min) D Liquid Scintillation Counting (Determine DPM) C->D Extract Radioactivity E Data Analysis (Cheng-Prushoff Ki Calculation) D->E Non-linear Regression

Fig 1. High-throughput radioligand binding workflow for receptor affinity benchmarking.

References

  • Chu UB, Ruoho AE. Sigma Receptor Binding Assays. Curr Protoc Pharmacol. 2015.
  • Alon A, et al. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. 2020.
  • Schut D, et al. A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery. Scientific Reports. 2021.
  • Paluchowska MH, et al. Design and Synthesis of Potential Multi-Target Antidepressants... Pharmaceuticals. 2024.
  • Balogh B, et al. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Int J Mol Sci. 2020.

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Validation

A Guide to Ensuring Reproducibility in In Vitro Assays of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride and its Analogs

For researchers, scientists, and professionals in drug development, the reproducibility of in vitro data is the bedrock of confident decision-making. This guide provides an in-depth comparison of standard in vitro assays...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the reproducibility of in vitro data is the bedrock of confident decision-making. This guide provides an in-depth comparison of standard in vitro assays relevant to the pharmacological evaluation of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride. While specific experimental data for this compound is not extensively available in public literature, we will draw upon data from structurally similar pyrrolidine-based compounds to illustrate key principles and establish a framework for robust and reproducible in vitro characterization.

The core structure of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride suggests a likely interaction with central nervous system targets, particularly monoamine transporters and enzymes. Therefore, this guide will focus on assays for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and monoamine oxidase (MAO).

The Critical Role of Standardized Protocols in Assay Reproducibility

Inconsistent in vitro results are a significant impediment to drug discovery, leading to wasted resources and a lack of translational success. The variability in assay outcomes can often be traced back to subtle differences in experimental protocols and reagents.[1] Achieving reproducibility necessitates a deep understanding of the assay principles and meticulous attention to detail in execution.

This guide will provide standardized, step-by-step protocols for key in vitro assays, highlighting critical parameters that influence data quality and inter-laboratory consistency.

Monoamine Transporter Inhibition Assays: A Comparative Overview

Monoamine transporters are primary targets for many psychoactive compounds.[1][2] In vitro assays for these transporters typically fall into two categories: radioligand binding assays, which measure the affinity of a compound for the transporter, and uptake inhibition assays, which assess the functional consequence of that binding.

Radioligand Binding Assays: Quantifying Affinity (Ki)

Radioligand binding assays are a fundamental tool for determining the binding affinity (Ki) of a test compound to its target.[3][4] These assays rely on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the target transporter.

Key Considerations for Reproducibility:

  • Membrane Preparation: The source and preparation of the cell membranes expressing the transporter can significantly impact results. Consistent cell lines (e.g., HEK293 cells stably expressing the human transporters) and a standardized membrane preparation protocol are crucial.

  • Radioligand Selection and Concentration: The choice of radioligand and its concentration relative to its dissociation constant (Kd) are critical. Using a well-characterized radioligand at a concentration at or below its Kd is recommended.

  • Incubation Conditions: Time, temperature, and buffer composition must be tightly controlled to ensure that the binding reaction reaches equilibrium.

  • Non-Specific Binding Determination: Accurate determination of non-specific binding, typically by including a high concentration of a known inhibitor, is essential for calculating specific binding.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a reproducible neurotransmitter uptake assay.

Comparative Data for Monoamine Transporter Inhibitors
Compound/Analog ClassDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid ethyl ester2.5 (IC50)3.52040[5][6]
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogs6.0 - 14 (IC50)30.0 - 33.8 (DAT/SERT ratio)-[7]
3-(phenoxy-phenyl-methyl)-pyrrolidine analoguesPotent and balancedPotent and balancedPotent and balanced[2]

Monoamine Oxidase (MAO) Inhibition Assays

MAO enzymes are crucial for the metabolism of monoamine neurotransmitters. [8]Inhibition of MAO-A and/or MAO-B can have significant therapeutic effects. [8]In vitro assays for MAO inhibition are essential for characterizing the potency and selectivity of potential inhibitors.

Fluorometric and Chemiluminescent MAO Inhibition Assays

Modern MAO inhibition assays often utilize fluorometric or chemiluminescent detection methods. [8][9]These assays measure the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.

Key Considerations for Reproducibility:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are preferred for their purity and consistency.

  • Substrate Selection: Different substrates have varying specificities for MAO-A and MAO-B. Kynuramine can be used as a non-selective substrate, while other substrates can provide some degree of selectivity. [10][11]* Inhibitor Pre-incubation: For irreversible or time-dependent inhibitors, a pre-incubation step with the enzyme is necessary to ensure accurate potency determination.

  • Control Compounds: The inclusion of known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline or pargyline) is essential for validating the assay and confirming selectivity. [9][10]

Experimental Workflow: MAO Inhibition Assay

Caption: Workflow for a reproducible MAO inhibition assay.

Comparative Data for MAO Inhibitors

The following table provides examples of IC50 values for known MAO inhibitors, which can be used to benchmark the performance of novel compounds like 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
ClorgylinePotent and Selective-[10]
Selegiline-Potent and Selective[10]
1-Methyl-3-(4-trifluoromethylphenyl)pyrrole-1.30 (Ki)[1]
N-Benzylpyrrolidine DerivativesDual MAO-A/B inhibitorsDual MAO-A/B inhibitors[12]

Conclusion: A Path Towards Reliable In Vitro Data

Ensuring the reproducibility of in vitro assays is paramount for the successful progression of drug discovery programs. For a novel compound like 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride, a systematic evaluation of its activity at monoamine transporters and MAO enzymes is a logical starting point. By adhering to the detailed protocols and considering the critical parameters outlined in this guide, researchers can generate high-quality, reproducible data. While direct comparative data for the target compound is currently sparse, the provided information on structurally related molecules offers a valuable framework for interpreting new experimental findings and placing them within a broader pharmacological context. The consistent application of these principles will ultimately lead to more robust and reliable in vitro pharmacology, fostering greater confidence in the translation of preclinical findings to clinical outcomes.

References

  • Seddik, A., Holy, M., Weissensteiner, R., & Ecker, G. F. (n.d.). Monoamine transporter substrate structure-activity relationships. ResearchGate. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle.
  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors (pp. 105-122). Springer, Vienna.
  • Carradori, S., & Petzer, J. P. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 9(7), 874-893.
  • NeuroDetective International. (n.d.). Pre-clinical Contract Research In Vitro Assays. Retrieved from [Link]

  • van der Velden, W. J. C., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11165–11173.
  • Madras, B. K., Bonab, A. A., Meltzer, P. C., & Fischman, A. J. (2012). Drug potencies in vitro do not predict dopamine transporter (DAT) occupancy in living brain. Journal of Nuclear Medicine, 53(supplement 1), 1890.
  • Ceric, F., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 57-63.
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • de Witte, W. A., et al. (2021). Novel ways to investigate SLC transporter function for drug discovery – a case for the Norepinephrine transporter (NET/SLC6A2). ACS Chemical Neuroscience, 12(15), 2826–2838.
  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Liu, Z. J., et al. (2008). In Vitro Comparison of Four SSRIs' Inhibitory Effect on Serotonin Transport. Chinese Pharmaceutical Journal, 43(15), 1149-1152.
  • de Witte, W. A., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290.
  • Angelova, V. T., et al. (2024). N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease. International Journal of Molecular Sciences, 25(5), 2975.
  • Reddot Biotech. (n.d.). Human Norepinephrine Transporter (NET) ELISA Kit. Retrieved from [Link]

  • Andreasen, J. T., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 730.
  • Carroll, F. I., et al. (2009). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 52(3), 735–744.
  • ChEMBL. (n.d.). Document: Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepineph... (CHEMBL1136813). EMBL-EBI. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (pp. 1-32). Humana Press, New York, NY.
  • Gao, Y., et al. (2000). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 43(16), 3077–3085.
  • Bymaster, F. P., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 56(5), 2014–2028.
  • Fingerprint. (n.d.). Comparative behavioral pharmacology of three pyrrolidine-containing synthetic cathinone derivatives. UNT Health Science Center. Retrieved from [Link]

  • Strange, P. G. (1995). Radioligand Binding Studies. In Methods in Molecular Biology (Vol. 41, pp. 13-28). Humana Press.
  • Davenport, A. P., & Kuc, R. E. (2000). Radioligand Binding Assays and Their Analysis. In Methods in Molecular Biology (Vol. 138, pp. 21-41). Humana Press.
  • El-Gamal, M. I., et al. (2021). Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs as possible candidates against neglected tropical diseases (NTDs): identification of hit compounds towards development of potential treatment of Leishmania donovani. RSC Advances, 11(46), 28761-28773.
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  • Nishiyama, T., et al. (2018). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Forensic Toxicology, 36(2), 346–356.
  • ResearchGate. (n.d.). Selection of Alternative CYP3A4 Probe Substrates for Clinical Drug Interaction Studies Using In Vitro Data and In Vivo Simulation. Retrieved from [Link]

  • Kim, D. H., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 47, 116378.

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Comparative

A Comparative Analysis of Diarylpyrrolidine Analogs as Monoamine Transporter Inhibitors: A Guide for Researchers

This guide provides a detailed comparison of CAS 1461715-35-4 and other selected diarylpyrrolidine analogs, focusing on their interactions with monoamine transporters. It is intended for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of CAS 1461715-35-4 and other selected diarylpyrrolidine analogs, focusing on their interactions with monoamine transporters. It is intended for researchers and drug development professionals working in neuroscience and medicinal chemistry. We will delve into structure-activity relationships, comparative pharmacology, and the experimental protocols necessary to evaluate these compounds, offering a framework for future discovery efforts.

Introduction: The Significance of the Diarylpyrrolidine Scaffold

The diarylpyrrolidine motif is a cornerstone in the development of central nervous system (CNS) active agents, particularly as inhibitors of monoamine transporters (MATs).[1] These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical for regulating neurotransmitter levels in the synapse and are the primary targets for drugs treating depression, ADHD, and substance use disorders.[2][3] The rigid pyrrolidine ring serves as a scaffold to orient two aryl groups in a specific stereochemical configuration, which is crucial for high-affinity binding to the transporter proteins.

While CAS 1461715-35-4 is a specific, patented chemical entity, publicly available data on its direct biological activity is limited. Therefore, to provide a meaningful and data-supported comparison, this guide will focus on the well-characterized diarylpyrrolidine analog, α-Pyrrolidinovalerophenone (α-PVP) , as a primary comparator. We will also draw structure-activity relationship (SAR) insights from a broader class of related analogs to contextualize the potential profile of compounds like CAS 1461715-35-4.

This approach allows us to explore the fundamental principles of how subtle chemical modifications to the diarylpyrrolidine core can dramatically alter potency and selectivity across the three key monoamine transporters.

Structural and Mechanistic Overview

The classical diarylpyrrolidine scaffold consists of a central pyrrolidine ring with aryl substituents. Variations in these aryl groups, as well as modifications to the pyrrolidine nitrogen, dictate the compound's affinity and selectivity for DAT, NET, and SERT. Most compounds in this class act as reuptake inhibitors, binding to the transporter protein to block the reabsorption of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration.[4]

Logical Relationship: From Structure to Function

The following diagram illustrates the core logic of investigating these compounds. The chemical structure dictates the binding affinity at each transporter, which in turn determines the functional effect (inhibition of neurotransmitter uptake) and the overall selectivity profile.

G cluster_0 Chemical Properties cluster_1 In Vitro Evaluation cluster_2 Pharmacological Profile A Diarylpyrrolidine Scaffold (e.g., CAS 1461715-35-4, α-PVP) B Structural Modifications (Aryl & N-Substituents) A->B Derivatization C Target Binding Affinity (Ki at DAT, NET, SERT) B->C influences D Functional Potency (IC50 for Uptake Inhibition) C->D determines E Selectivity Ratios (e.g., DAT/SERT) D->E defines

Caption: Logical flow from chemical structure to pharmacological profile.

Comparative Analysis: α-PVP and Related Analogs

To understand the potential activity of CAS 1461715-35-4, we will compare the known data for α-PVP and its derivatives. The key differentiators among these analogs are the length of the alkyl chain attached to the carbonyl group and substitutions on the phenyl ring.[4][5]

Structure-Activity Relationship (SAR) Insights:

  • Alkyl Chain Length: Increasing the length of the N-alkyl chain from a propyl (α-PPP) to a pentyl group (α-PVP) generally increases potency at both DAT and NET.[4][5]

  • Aromatic Substitution: Adding a 3,4-methylenedioxy group to the phenyl ring tends to increase affinity for SERT, shifting the compound's profile from a DAT/NET selective inhibitor towards a less selective, triple-reuptake inhibitor.[4]

  • Ring Expansion: Expanding the pyrrolidine ring to a piperidine generally reduces potency at DAT.[5]

Table 1: Comparative In Vitro Potency of Selected Diarylpyrrolidine Analogs

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity Ratio
α-PPP ~120~150>10,000>83
α-PVP 14.218.4>10,000>704
MDPV 4.139.43,364820
4-MeO-α-PVP 134120>10,000>74

Data synthesized from multiple literature sources for illustrative comparison.[4]

From this data, it's clear that α-PVP is a potent and selective inhibitor of DAT and NET, with negligible activity at SERT. The addition of a 3,4-methylenedioxy group in MDPV maintains high DAT potency but introduces significant SERT activity, drastically reducing its selectivity. Conversely, adding a 4-methoxy group (4-MeO-α-PVP) significantly reduces potency at DAT and NET.[4] These established SAR trends provide a predictive framework for estimating the likely biological profile of novel analogs like CAS 1461715-35-4.

Essential Experimental Protocols

To generate the comparative data discussed above, two primary in vitro assays are essential: radioligand binding assays to determine target affinity (Ki) and neurotransmitter uptake assays to determine functional potency (IC₅₀).

This assay measures the ability of a test compound to displace a known radioactive ligand from its target transporter. It is the gold standard for determining binding affinity (Ki).[6]

Causality Behind Experimental Choices:

  • Source of Transporters: We use membranes from HEK293 cells stably expressing the human DAT, NET, or SERT. This provides a clean, high-concentration source of a single transporter type, avoiding the complexity of native tissue preparations.[7]

  • Radioligand Selection: A specific, high-affinity radioligand is chosen for each transporter (e.g., [³H]WIN 35,428 for DAT). This ensures a stable and reproducible signal.

  • Non-Specific Binding: A high concentration of a known inhibitor (e.g., cocaine) is used to define non-specific binding, which is crucial for isolating the signal from specific target interactions.[8]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize transporter-expressing HEK293 cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in an assay buffer.[9]

  • Assay Plate Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (e.g., CAS 1461715-35-4 or an analog).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C to allow the binding reaction to reach equilibrium.[8]

  • Separation: Rapidly terminate the reaction by vacuum filtering the plate contents through a glass fiber filtermat. This separates the membrane-bound radioligand from the unbound radioligand.[9]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[6]

Workflow: Radioligand Binding Assay

Caption: Key steps in the radioligand competition binding assay.

This assay measures the functional ability of a compound to block the transport of a neurotransmitter into nerve terminals. It provides a direct measure of inhibitory potency (IC₅₀) in a more physiologically relevant system than isolated membranes.[2][10]

Causality Behind Experimental Choices:

  • Synaptosomes: We use synaptosomes, which are resealed nerve terminals isolated from brain tissue (e.g., rat striatum for DAT). They contain the entire molecular machinery for neurotransmitter uptake, offering a robust functional system.[7][11]

  • Radioactive Substrate: A tritiated neurotransmitter (e.g., [³H]dopamine) is used as the substrate. Its uptake into the synaptosomes can be easily and sensitively quantified.[12]

  • Controls: It is critical to run parallel experiments at 4°C or in the presence of a potent inhibitor (like cocaine) to determine non-transporter-mediated uptake, ensuring the measured signal is specific to the transporter's function.[12]

Step-by-Step Methodology:

  • Synaptosome Preparation: Dissect the relevant brain region (e.g., striatum for DAT) and homogenize it in an ice-cold buffer. Perform differential centrifugation to isolate the crude synaptosome fraction (P2 pellet).[12]

  • Pre-incubation: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiate Uptake: Add a fixed concentration of the radioactive neurotransmitter (e.g., [³H]dopamine) to initiate the uptake reaction. Allow the reaction to proceed for a short, defined period (e.g., 5-10 minutes).

  • Terminate Uptake: Stop the reaction by rapid vacuum filtration, washing with ice-cold buffer to remove the external radioactive substrate.

  • Quantification: Lyse the synaptosomes collected on the filter paper and measure the internalized radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of uptake for each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

The diarylpyrrolidine scaffold, exemplified by compounds like α-PVP, offers a versatile platform for designing potent and selective monoamine transporter inhibitors. Through systematic evaluation using radioligand binding and functional uptake assays, researchers can elucidate detailed structure-activity relationships. While specific data for CAS 1461715-35-4 is not publicly available, established SAR principles suggest that its potency and selectivity profile will be highly dependent on its specific aryl and N-substituents.

Future research should focus on synthesizing and testing novel analogs to probe the binding pockets of DAT, NET, and SERT further. A key goal is to develop compounds with "atypical" inhibitor profiles, which may offer therapeutic benefits with a lower potential for abuse compared to traditional DAT inhibitors.[13] The rigorous application of the described protocols will be fundamental to validating these new chemical entities and advancing the field of neuropharmacology.

References

Due to system limitations, direct URLs cannot be verified as clickable. The source information is provided for verification.

  • Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D
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  • Title: Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry Source: NCBI Bookshelf
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  • Title: Isolate Functional Synaptosomes Source: Thermo Fisher Scientific
  • Title: Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VM
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  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology
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  • Title: Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release Source: PubMed Central (PMC)
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  • Title: Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP)
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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride, a compound utilized in advanced research and drug development. As a truste...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride, a compound utilized in advanced research and drug development. As a trusted partner in your scientific endeavors, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Safety Principles

Drawing from data on similar chemical structures, 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride should be presumed to be a hazardous substance.[3][4][5] The primary anticipated hazards are summarized in the table below. The underlying principle of safe disposal is the containment and segregation of the chemical waste to prevent environmental release and human exposure.[6][7]

Hazard CategoryInferred RiskRationale and Causality
Skin Corrosion/Irritation Causes skin irritation. Pyrrolidine derivatives are known to be irritants.[1][2] Prolonged or repeated contact may lead to dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation and potential damage.[1][5]
Acute Toxicity (Oral) Harmful if swallowed. Ingestion may lead to adverse health effects.[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust or aerosols may irritate the respiratory tract.[3][5]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) and Handling

Before beginning any procedure that involves handling 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[3]

  • Protective Clothing: A laboratory coat is required to prevent skin contact. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For small, manageable spills, trained laboratory personnel can proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[8] For solid spills, carefully sweep the material to avoid generating dust.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[8]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [9]

Experimental Protocol: Waste Segregation and Collection

  • Solid Waste Collection:

    • Place all solid waste, including residual amounts of the compound, contaminated weighing papers, and pipette tips, into a dedicated, clearly labeled hazardous waste container.[10]

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[10]

    • Label the container with "Hazardous Waste" and the full chemical name: "2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride".[11]

  • Liquid Waste Collection:

    • If the compound is in a solution, collect the liquid waste in a separate, labeled hazardous waste container.[10]

    • Do not mix this waste stream with other solvents unless their compatibility has been verified to prevent unintended chemical reactions.[10]

    • The container should be appropriate for the solvent used and clearly labeled with "Hazardous Waste," the full chemical name of the compound, the solvent, and the approximate concentration.[11]

  • Container Management:

    • Keep all hazardous waste containers securely closed except when adding waste.[11]

    • Store the waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[11]

    • Ensure that the total volume of hazardous waste does not exceed regulatory limits for satellite accumulation areas.[11]

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation (Solid or Liquid) Segregate Segregate Waste (Solid or Liquid Container) Start->Segregate Label Label Container Correctly 'Hazardous Waste' + Chemical Name Segregate->Label Store Store in Satellite Accumulation Area Label->Store Pickup Arrange for Pickup by Licensed Waste Disposal Company Store->Pickup Incineration Controlled Incineration Pickup->Incineration End Proper Disposal Incineration->End

Caption: Disposal workflow for 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride.

Final Disposal

The ultimate disposal of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride must be conducted by a licensed and reputable hazardous waste management company.[1][9] The most common and effective method for the final disposal of this type of organic chemical waste is controlled incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8]

It is the responsibility of the waste generator (the laboratory) to ensure that the waste is properly characterized, labeled, and prepared for transport in accordance with all applicable regulations.[12]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the environment.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Laboratory Chemical Waste Management. CSIR IIP.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • SAFETY DATA SHEET. CymitQuimica.

  • Safety Data Sheet. BroadPharm.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Matrix Scientific.

  • 1-(2-Chloro Ethyl)Pyrrolidine Hydro Chloride CAS No 7250-67-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE - Safety Data Sheet. ChemicalBook.

  • (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride. MilliporeSigma.

  • pyrrolidine hydrochloride | 25150-61-2. Benchchem.

  • (R)-3-Methyl-pyrrolidine hydrochloride. Fluorochem.

  • PRODUCT INFORMATION. Cayman Chemical.

  • (S)-(+)-3-Fluoropyrrolidine hydrochloride 97%. Sigma-Aldrich.

Sources

Handling

Personal protective equipment for handling 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride

Handling 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride requires a rigorous, uncompromising approach to laboratory safety. As a synthetic diarylpyrrolidine derivative, this compound is a highly potent research che...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride requires a rigorous, uncompromising approach to laboratory safety. As a synthetic diarylpyrrolidine derivative, this compound is a highly potent research chemical with significant central nervous system (CNS) activity.

To build a self-validating safety system, laboratory personnel must understand not just what steps to take, but the causality behind them. This guide synthesizes physical chemistry, toxicology, and operational logistics to provide a comprehensive framework for handling this active pharmaceutical ingredient (API).

Part 1: Risk Assessment & The Causality of Exposure

Before designing a protective ensemble, we must analyze the physical and toxicological profile of the chemical to understand its primary vectors of exposure:

  • Aerosolization Risk (Physical Causality): Hydrochloride (HCl) salts of organic amines are typically milled into fine, crystalline powders. These powders exhibit high electrostatic cling, meaning they easily adhere to gloves, weigh boats, and spatial surfaces. Even minor ambient air currents can aerosolize the compound, creating an invisible, suspended inhalation hazard.

  • Systemic Bioavailability (Biological Causality): Due to its high water solubility, the hydrochloride salt is rapidly absorbed through mucous membranes (eyes, respiratory tract) and compromised skin.

  • Potency & Uncertainty: Because it is an uncharacterized research chemical, formal toxicological data (such as a Permitted Daily Exposure limit) is scarce. Therefore, standard laboratory safety guidelines dictate that it must be treated as a highly potent Active Pharmaceutical Ingredient (HPAPI) falling under Occupational Exposure Band (OEB) 4 or 5 [1].

Part 2: Quantitative Exposure Limits & PPE Strategy

To ensure scientific integrity and operational safety, we align our PPE choices with the compound's presumed Occupational Exposure Band (OEB). The CDC and NIOSH utilize OEB frameworks to assign protective measures based on toxicological potency[1, 5].

Given the unknown but presumed high potency of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine HCl, laboratories must default to OEB 4 or OEB 5 protocols.

Occupational Exposure Band (OEB)Airborne Exposure Limit (8-hr TWA)Hazard LevelRequired Engineering ControlsRequired PPE Ensemble
OEB 1 - 2> 100 µg/m³Low to ModerateLocal Exhaust Ventilation (LEV)Lab coat, safety glasses, single nitrile gloves.
OEB 310 – 100 µg/m³HazardousPowder Hood / Downflow BoothTyvek suit, double gloves, N95 respirator.
OEB 4 1 – 10 µg/m³ Highly Hazardous Class II Type B2 BSC or Isolator Seamless gown/coveralls, double gloves, PAPR or N95.
OEB 5 < 1 µg/m³ Extremely Hazardous Containment Isolator / Glovebox Full "Bunny Suit", double gloves, PAPR / Supplied Air.

Part 3: Operational Plan & Step-by-Step PPE Protocol

Every protocol described below acts as a self-validating system where one layer of protection compensates for the potential failure of another.

Engineering Controls (The Primary Barrier)

PPE is the last line of defense. The primary barrier must be a Containment Primary Engineering Control (C-PEC) [3].

  • Action: Conduct all weighing, transferring, and reconstitution inside a Class II Biological Safety Cabinet (BSC) or a closed-system isolator.

  • Causality: The BSC must run for at least 15 minutes prior to operation to establish a protective negative-pressure air curtain, ensuring that any aerosolized HCl powder is pulled into the HEPA filters rather than the operator's breathing zone.

PPE Donning Procedure (The Secondary Barrier)
  • Step 1: Footwear. Don slip-resistant shoe covers. Causality: Prevents tracking microscopic, electrostatically charged powder out of the containment zone into administrative areas [4].

  • Step 2: Body Covering. Don a disposable, low-linting, seamless gown (e.g., a Tyvek "bunny suit") with tight-fitting elastic cuffs that close in the back. Causality: Standard front-closing lab coats have gaps that allow airborne powder to settle on street clothes[2].

  • Step 3: Respiratory Protection. Don a Powered Air-Purifying Respirator (PAPR) or a fit-tested N95/P100 respirator. Causality: Surgical masks only protect against fluid splashes, offering zero protection against fine aerosolized HPAPI dust [4].

  • Step 4: Double Gloving. Don the first pair of ASTM D6978-rated chemotherapy gloves (nitrile or butyl rubber) under the gown cuff. Don the second pair over the gown cuff. Causality: The outer glove handles the chemical and is discarded inside the hood; the inner glove protects your skin during the doffing process [2, 3].

Operational Execution (Weighing & Transfer)
  • Use anti-static weigh boats or a static eliminator (ionizer) inside the BSC. Causality: Neutralizing the electrostatic charge of the hydrochloride powder prevents it from violently repelling off the spatula and contaminating the workspace.

PPE Doffing Procedure
  • Remove the outer gloves inside the BSC and place them in a sealed biohazard bag.

  • Step away from the BSC. Remove the gown by rolling it inside out, trapping any fugitive dust inside the folds.

  • Remove the respirator last, only after leaving the immediate compounding area. Wash hands with soap and water immediately.

Part 4: Hazardous Disposal and Spill Response Plan

A spill of a potent pyrrolidine derivative requires immediate, methodical action to prevent facility-wide contamination [3]. Never sweep or vacuum dry HPAPI powder , as the mechanical agitation will aggressively aerosolize the compound.

Step-by-Step Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Protect: Responders must don full OEB 5 PPE (PAPR, double gloves, Tyvek suit) before approaching the spill.

  • Contain (Wet Method): Gently cover the powder with absorbent pads or disposable towels. Carefully pour a neutralizing solvent (e.g., a mixture of water and a mild surfactant) over the towels. Causality: The liquid dissolves and traps the highly water-soluble hydrochloride salt, eliminating the aerosolization hazard.

  • Decontaminate: Wipe the area from the perimeter inward. Wash the surface three times with a high-pH detergent, followed by sterile water.

  • Dispose: Place all contaminated wipes, outer gloves, and PPE into a clearly labeled, puncture-resistant hazardous waste container. Disposal must comply with local institutional and governmental regulations for toxic chemical waste [2].

Part 5: Visualizing the Workflow

SpillResponse Start Powder Spill Detected (High-Potency API) Evacuate 1. Evacuate & Isolate (Prevent Aerosolization) Start->Evacuate DonPPE 2. Don Spill Kit PPE (PAPR, Double Gloves) Evacuate->DonPPE Contain 3. Wet Containment (Damp Towels/Wipes) DonPPE->Contain Decon 4. Chemical Decon (Solvent/Detergent Wash) Contain->Decon Dispose 5. Hazardous Waste (Sealed Biohazard Bags) Decon->Dispose

Fig 1. Emergency spill response and decontamination workflow for hazardous API powders.

References

  • Occupational Exposure Bands (OEBs) - CDC. Centers for Disease Control and Prevention.[Link]

  • Guidelines on Handling Hazardous Drugs - ASHP. American Society of Health-System Pharmacists. [Link]

  • Safe Handling of Hazardous Drugs - Duke OESO. Duke University Occupational & Environmental Safety Office.[Link]

  • Safe handling of hazardous drugs - PMC. National Institutes of Health (NIH).[Link]

  • Pharmaceutical industry best practice - 3M. 3M Science & Safety. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride
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2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride
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